DL-norvaline
Descripción
What is L-Norvaline?
L-Norvaline (non-proteinogenic amino acids, an isomer valine, and an inhibitor arginase) is an isomer.
L-Norvaline, 2-aminopentanoic acids with S-configuration, is known as L-Norvaline. It is a bacterial metabolite. It is an (R-)-fenbuconazole and a 2-aminopentanoic acid.
It is an enantiomer to a D-2–aminopentanoic acid. It is a tautomer of L-2–aminopentanoic acids zwitterion.
Occurrence of L-Norvaline
L-Norvaline, an unbranched-chain non-proteinogenic amino acid, is not proteinogenic. It was previously reported as a natural component in an antifungal protein of Bacillus subtilis. Because they are incorporated into some recombinant proteins in E. coli, Norvaline and other modified unshort chain amino acids have been a focus of attention. Its biosynthesis has also been studied. Nva incorporation into peptides results from the inept selectivity of the aminoacyl-tRNA synthetase. Miller-Urey experiments investigating prebiotic synthesis amino acids were conducted. These experiments produced Norvaline and norleucine.
Biological activity of L-Norvaline
It inhibits the arginase-mediated production of urea in J774A. Use of macrophage lysates at ten mM and TNFa-induced activation of p70S6K1 in human umbilical vein cells (HUVECs) at 20 mM. L-Norvaline decreases microgliosis in the hippocampus and increases the levels of amyloid-b fibrils. It also improves memory and learning in the Morris water maze model of Alzheimer's disease (3xTg mice).
Chemical Properties of L-Norvaline
L-Norvaline is an amino acid with the formula CH3(CH2)2CH(NH2)CO2H. The compound is structurally analogous to valeric acid and an isomer for the more common amino acids valine and valine.
Uses of L-Norvaline
L-Norvaline, a common ingredient in bodybuilding supplements, is promoted as a substance that can increase workouts and help recovery. Similar compounds have been linked with neurodegenerative disorders, and a study of human cells shows that L-norvaline could also cause brain damage.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPXSYFESPGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862403 | |
| Record name | (+-)-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | DL-Norvaline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
760-78-1, 6600-40-4 | |
| Record name | (±)-Norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Norvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | norvaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-NORVALINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norvaline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+-)-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORVALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of DL-Norvaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-norvaline. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this non-proteinogenic amino acid. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and includes visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound, a straight-chain amino acid and an isomer of valine, is of significant interest in various research fields due to its biological activities, including its role as an arginase inhibitor. A summary of its fundamental properties is presented below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3][5] |
| Melting Point | ≥300 °C (decomposes)[3][5][6], 303 °C | [3][5][6] |
| Boiling Point | 222.9 ± 23.0 °C (Predicted) | [6] |
| Density | 1.200 g/cm³ (estimate) | [6] |
Solubility and Acidity
| Property | Value | Source(s) |
| Water Solubility | 83.9 g/L, 50 mg/mL (426.80 mM; with sonication)[1], 1 g/10 mL (at 18 °C)[6] | [1][6] |
| pKa₁ (-COOH) | 2.36 (at 25 °C) | [6] |
| pKa₂ (-NH₃⁺) | 9.72 (at 25 °C) | [6] |
Spectroscopic Data
| Property | Description | Source(s) |
| ¹H-NMR (D₂O) | δ (ppm): 3.736 (t), 1.835 (m), 1.397 (m), 0.952 (t) | [7] |
| Mass Spectrum (EI) | Major fragments (m/z): 74, 41, 27 | [8] |
Experimental Protocols
This section outlines the methodologies for determining the key physical and chemical properties of this compound.
Melting Point Determination
The melting point of this compound is determined using the capillary melting point method.
Protocol:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate. For a preliminary determination, a rapid heating rate (e.g., 10-20 °C/min) can be used to find an approximate melting range.
-
For an accurate measurement, the apparatus is heated to a temperature approximately 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. Due to decomposition at its high melting point, a sharp melting point may not be observed.
Aqueous Solubility Determination
The solubility of this compound in water can be determined using a shake-flask method followed by quantification.
Protocol:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, the suspension is allowed to stand to let undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.
-
The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization.
-
A standard calibration curve is prepared using known concentrations of this compound to quantify the amount in the saturated solution.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa values) of this compound are determined by acid-base titration.
Protocol:
-
A known concentration of this compound is dissolved in deionized water.
-
The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both the carboxyl and amino groups fully.
-
The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
The pH of the solution is recorded after each addition of the base.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa values are determined from the titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the midpoint of the first buffer region (where half of the carboxyl groups are deprotonated). The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (where half of the amino groups are deprotonated).
Biological Activity and Signaling Pathway
This compound is recognized for its inhibitory effect on the enzyme arginase. This inhibition has significant implications for the nitric oxide (NO) signaling pathway.
Arginase Inhibition and Nitric Oxide Production
Arginase and nitric oxide synthase (NOS) both utilize L-arginine as a substrate. By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide. NO is a critical signaling molecule involved in various physiological processes, including vasodilation.
Experimental Workflows
This section provides diagrams for common experimental workflows involving this compound.
In Vitro Arginase Inhibition Assay
This workflow outlines the steps to determine the inhibitory potential of this compound on arginase activity in a laboratory setting.
HPLC Analysis of this compound in a Biological Sample
This workflow describes the general procedure for quantifying this compound in a biological matrix, such as plasma or cell culture media, using HPLC.
References
- 1. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound(760-78-1) 1H NMR spectrum [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of DL-Norvaline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-norvaline, a non-proteinogenic amino acid and a structural isomer of valine, has garnered significant scientific interest for its distinct biochemical activities.[1] In vitro studies have primarily elucidated its role as a modulator of the L-arginine metabolic pathway. The core mechanism of action revolves around its ability to inhibit the arginase enzyme, which consequently enhances the bioavailability of L-arginine for nitric oxide synthase (NOS).[1][2] This activity underlies many of its therapeutic investigations. However, a body of evidence also points towards potential cytotoxicity at high concentrations, involving mitochondrial dysfunction and the induction of necrotic cell death.[3] This guide provides a comprehensive overview of the established and debated in vitro mechanisms of this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core molecular pathways.
Core Mechanism of Action: Arginase Inhibition
The principal and most well-documented in vitro mechanism of this compound is its inhibition of the arginase enzyme.[1][2] Arginase and nitric oxide synthase (NOS) are two key enzymes that compete for the same substrate: L-arginine.[4][5]
-
Arginase: This enzyme catalyzes the hydrolysis of L-arginine into L-ornithine and urea, a critical step in the urea cycle.[1][2]
-
Nitric Oxide Synthase (NOS): This enzyme family (comprising eNOS, nNOS, and iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[6][7][8]
By inhibiting arginase, this compound effectively reduces the catabolism of L-arginine through the urea cycle.[2][5] This action increases the intracellular pool of L-arginine, making more of the substrate available for nitric oxide synthase.[1][5] The subsequent increase in NO production is a key outcome of this compound treatment in many in vitro systems.[1][9] This mechanism is foundational to its observed effects on endothelial function and vasodilation.[10] While some sources refer to it as a non-competitive inhibitor[4][9], others describe a competitive inhibition mechanism owing to its structural similarity to ornithine, the product of the arginase reaction.[11]
References
- 1. lifetein.com [lifetein.com]
- 2. youtube.com [youtube.com]
- 3. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity and Function of DL-Norvaline
Introduction
This compound is a non-proteinogenic, unbranched-chain amino acid and a structural isomer of the branched-chain amino acid, valine.[1][2][3] As a racemic mixture, it contains both D- and L-enantiomers. The L-isomer, L-norvaline, is the more biologically active form and is the focus of most mechanistic studies.[4][5][6] this compound is not incorporated into proteins during translation but has garnered significant interest for its role as a modulator of key enzymatic pathways, particularly those involved in nitric oxide (NO) production.[1][7] This technical guide provides a comprehensive overview of the biological activity, mechanisms of action, and therapeutic potential of this compound, with a focus on quantitative data and experimental methodologies relevant to research and drug development.
Core Mechanism of Action: Arginase Inhibition
The primary and most well-documented biological function of this compound (specifically the L-isomer) is the inhibition of the enzyme arginase.[5][6][7] Arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea, a critical step in the urea cycle.[7][8] By inhibiting arginase, norvaline effectively increases the bioavailability of L-arginine.[1][7]
This surplus of L-arginine becomes available as a substrate for another critical enzyme, nitric oxide synthase (NOS).[7][9][10] NOS converts L-arginine into nitric oxide (NO) and L-citrulline.[10] Therefore, through the inhibition of arginase, norvaline indirectly but substantially enhances the production of nitric oxide.[3][7][8] NO is a potent vasodilator and a crucial signaling molecule involved in numerous physiological processes, including cardiovascular regulation, neurotransmission, and immune responses.[9][11]
Key Biological Functions and Therapeutic Potential
Cardiovascular Effects
By enhancing NO production, this compound promotes vasodilation, which can lead to improved blood flow and reduced blood pressure. [1][12]This mechanism underlies its potential application in treating hypertension. Preclinical studies have demonstrated that L-norvaline administration can significantly lower blood pressure in hypertensive animal models. [12]
Neuroprotective Properties
This compound has shown promise as a neuroprotective agent, particularly in the context of Alzheimer's disease (AD). [2][4]In a triple-transgenic mouse model of AD (3xTg-AD), treatment with L-norvaline was found to:
-
Reduce β-amyloid plaque burden in the hippocampus. [4][5]* Alleviate microgliosis, a marker of neuroinflammation. [4][5]* Decrease levels of tumor necrosis factor (TNFα), a pro-inflammatory cytokine. [4]* Reverse cognitive decline and improve performance in memory tasks like the Morris water maze. [4][5]* Increase levels of postsynaptic density protein 95 (PSD-95), a protein crucial for synaptic plasticity. [4] Bioinformatic analysis of brain tissue from L-norvaline-treated AD mice revealed the activation of 41 biological pathways involved in cell survival, neuroplasticity, and immune response, including the neuregulin, ERK/MAPK, and PI3K/AKT signaling pathways. [4][13]
Anti-Inflammatory and Immunomodulatory Roles
Beyond neuroinflammation, L-norvaline exhibits broader anti-inflammatory effects. It has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), a downstream effector in the mTOR signaling pathway that is involved in inflammatory responses. [5][6][14]This inhibition of S6K1 may partially account for the anti-inflammatory properties of norvaline observed in human endothelial cells. [5][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and its active L-isomer.
Table 1: In Vitro Efficacy and Dosage
| Parameter | Model System | Concentration | Observed Effect | Reference |
| Arginase Inhibition | J774A.1 macrophage lysates | 10 mM | Inhibition of urea production | [5] |
| p70S6K1 Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 20 mM | Inhibition of TNF-α-induced activation | [5] |
| Cytotoxicity | SH-SY5Y human neuroblastoma cells | >125 µM | Decreased cell viability | [15] |
| Anti-inflammatory | RAW264.7 murine macrophage cells | 0.01 - 10 mM | Incubation with LPS to induce inflammation | [16] |
Table 2: In Vivo Efficacy and Dosage
| Animal Model | Administration | Dosage | Duration | Key Findings | Reference |
| 3xTg-AD Mice (Alzheimer's) | In drinking water | 250 mg/L | 2.5 months | Reduced Aβ plaques, alleviated microgliosis, reversed cognitive decline. | [4][17] |
| ISIAH Rats (Hypertension) | Intraperitoneal injection | 30 mg/kg/day | 7 days | Significant decline in blood pressure and induced diuresis. | [12] |
| Spontaneously Hypertensive Rats | Not specified | 40 mg/day | 10 weeks | Antihypertensive effect associated with modulation of mesenteric artery reactivity. | [12] |
Detailed Experimental Protocols
Alzheimer's Disease Murine Model Study
Caption: Workflow for assessing L-norvaline's neuroprotective effects.
Hypertension Rat Model Study
-
Animal Model: Adult rats with inherited stress-induced arterial hypertension (ISIAH). Wistar rats were used as the normotensive control group. [12]* Treatment Protocol: L-norvaline was administered via intraperitoneal injection at a dose of 30 mg/kg/day for seven consecutive days. The control group received vehicle injections. [12]* Physiological Monitoring: Systolic and diastolic blood pressure, body weight, and diuresis (urine output) were monitored throughout the study. [12]* Biochemical Analysis: Blood and urine samples were collected to analyze levels of creatinine, urea, and nitric oxide metabolites to assess kidney function and NO bioavailability. [12]* Glomerular Filtration Rate (GFR): GFR was calculated using the ratio of urine to plasma creatinine concentrations multiplied by the urine output rate to evaluate the impact on kidney function. [12]
Toxicology and Safety Considerations
Caption: Contrasting perspectives on the toxicology of this compound.
Conclusion and Future Directions
This compound is a potent modulator of the L-arginine/nitric oxide pathway through its well-established role as an arginase inhibitor. This primary mechanism gives it significant therapeutic potential for cardiovascular and neurodegenerative diseases, supported by compelling preclinical data. Its ability to influence other pathways, such as mTOR/S6K1 signaling, further broadens its scope of biological activity.
For drug development professionals, this compound represents an interesting small molecule with multiple modes of action. Future research should focus on elucidating its long-term safety profile in higher organisms, defining a clear therapeutic window, and exploring its efficacy in clinical trials for conditions like hypertension and Alzheimer's disease. Further investigation into its metabolism and potential off-target effects will be crucial for its successful translation from a research compound and dietary supplement to a clinically approved therapeutic agent.
References
- 1. What is L-Norvaline? [senwayer.com]
- 2. Norvaline - Wikipedia [en.wikipedia.org]
- 3. hsnstore.eu [hsnstore.eu]
- 4. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. youtube.com [youtube.com]
- 9. healthyhey.com [healthyhey.com]
- 10. reviveactive.com [reviveactive.com]
- 11. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The DL-Norvaline Arginase Inhibition Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of the DL-norvaline arginase inhibition pathway. This compound, a non-proteinogenic amino acid, has garnered significant attention for its role as an inhibitor of the enzyme arginase. This inhibition has profound implications for various physiological and pathological processes, primarily through its modulation of the nitric oxide (NO) signaling pathway. This document provides a comprehensive overview of the mechanism of action, quantitative data on arginase inhibition, detailed experimental protocols, and the downstream effects of this pathway, serving as a vital resource for professionals in research and drug development.
The Core Mechanism: Competitive and Non-Competitive Inhibition of Arginase
This compound, with its L-isomer being the biologically active form, functions as an inhibitor of arginase.[1][2] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to L-ornithine and urea.[3] There are two main isoforms of this enzyme in mammals:
-
Arginase I (ARG1): A cytosolic enzyme highly expressed in the liver, playing a key role in the urea cycle.
-
Arginase II (ARG2): A mitochondrial enzyme found in various tissues, including the kidneys and brain, involved in regulating cellular L-arginine levels.[3]
This compound is considered a non-selective inhibitor , meaning it targets both ARG1 and ARG2.[1] The precise mode of inhibition is described as both competitive and non-competitive in different contexts.[1][4] As a structural analog of L-ornithine, a product of the arginase reaction, L-norvaline can exert feedback inhibition.[3] By binding to the active site of arginase, norvaline reduces the enzyme's capacity to metabolize L-arginine.
The primary consequence of arginase inhibition by this compound is the increased bioavailability of intracellular L-arginine. This redirection of L-arginine metabolism is central to the therapeutic potential of norvaline.
Quantitative Data on Arginase Inhibition
Precise quantitative data on the inhibitory potency of this compound against human arginase isoforms is limited in publicly available literature. However, studies on cell lysates and comparisons with other known arginase inhibitors provide valuable context.
| Inhibitor | Target | Inhibition Metric | Value | Reference |
| L-Norvaline | Arginase in J774A.1 macrophage lysates | Inhibitory Concentration | 10 mM | [5] |
| nor-NOHA | Human Arginase I | Kd | 517 nM (SPR) | [3] |
| nor-NOHA | Human Arginase I | Kd | ~50 nM (ITC) | [3] |
| NOHA | Human Arginase I | Kd | 3.6 µM | [3] |
| 2-Aminoimidazole | Human Arginase I | Ki | 3.6 mM | [1] |
| Arginase inhibitor 1 | Human Arginase I | IC50 | 223 nM | [1] |
| Arginase inhibitor 1 | Human Arginase II | IC50 | 509 nM | [1] |
Note: Kd (dissociation constant) is a measure of binding affinity, while Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher affinity/potency.
Downstream Signaling: The Nitric Oxide Pathway
The most significant downstream effect of this compound-mediated arginase inhibition is the enhancement of the nitric oxide (NO) signaling pathway. With increased availability, L-arginine serves as a substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO and L-citrulline.
There are three main isoforms of NOS:
-
Endothelial NOS (eNOS): Produces NO in the vasculature, leading to vasodilation and increased blood flow.
-
Neuronal NOS (nNOS): Involved in neurotransmission and synaptic plasticity in the nervous system.
-
Inducible NOS (iNOS): Expressed by immune cells in response to inflammatory stimuli and produces large amounts of NO involved in host defense.
By augmenting the substrate pool for these enzymes, this compound indirectly promotes NO synthesis, leading to various physiological effects, including vasodilation, improved blood flow, and potential neuroprotective and anti-inflammatory responses.[2][6]
This compound Arginase Inhibition Pathway
Experimental Protocols
Colorimetric Arginase Activity Assay (Urea Quantification)
This protocol provides a method for determining arginase activity by measuring the amount of urea produced. This is a common method used in inhibitor screening.
Materials:
-
Recombinant human arginase I or II
-
L-arginine solution (substrate)
-
This compound or other test inhibitors
-
Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant arginase in the assay buffer containing MnCl2 to ensure full enzymatic activity.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
Reaction Setup:
-
Add the activated arginase solution to each well of a 96-well plate.
-
Add the diluted test inhibitor solutions to the respective wells. Include a control well with buffer only (no inhibitor) and a blank well with no enzyme.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Initiate Reaction: Add the L-arginine substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop Reaction and Urea Detection:
-
Stop the reaction by adding an acidic reagent.
-
Add the colorimetric reagents for urea detection according to the manufacturer's instructions. This typically involves heating the plate to facilitate the color-forming reaction.
-
-
Measurement: After cooling, measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Arginase Inhibitor Screening Workflow
Beyond Arginase Inhibition: The S6K1 Pathway
Interestingly, research suggests that L-norvaline may exert anti-inflammatory effects through mechanisms independent of arginase inhibition. Studies have shown that L-norvaline can inhibit the activity of ribosomal protein S6 kinase 1 (S6K1), a downstream effector of the mTOR signaling pathway.[5] This inhibition can contribute to its overall therapeutic profile, particularly in inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Norvaline - Cayman Chemical [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Origins and Synthetic Routes of DL-Norvaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-norvaline, a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its role as a key intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug perindopril, and its potential applications in biotechnology. This technical guide provides a comprehensive overview of the endogenous sources of this compound in biological systems and details the various enzymatic and chemical methodologies for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important molecule.
Endogenous Sources and Biosynthesis of this compound
Norvaline is found in trace amounts in certain biological systems and is primarily synthesized as a byproduct of the branched-chain amino acid (BCAA) metabolic pathway in various microorganisms, including Escherichia coli and Serratia marcescens. In humans, it is considered a byproduct of transamination reactions involving α-ketovaleric acid and is also produced by the gut microbiota.
Biosynthetic Pathway in Microorganisms
The biosynthesis of norvaline is intricately linked to the leucine synthesis pathway, originating from the central metabolite pyruvate. Under specific conditions, such as high pyruvate levels and oxygen limitation, the enzymatic machinery of the leucine pathway can be redirected to produce norvaline. The key enzyme in this process is α-isopropylmalate synthase (α-IPMS), which exhibits a degree of substrate promiscuity.
The biosynthetic route can be summarized as follows:
-
Pyruvate to α-Ketobutyrate: The pathway initiates with the conversion of pyruvate to α-ketobutyrate.
-
Chain Elongation to α-Ketovalerate: Subsequent enzymatic steps elongate the carbon chain to form α-ketovalerate.
-
α-IPMS Activity on an Alternative Substrate: α-Isopropylmalate synthase, which naturally catalyzes the condensation of α-ketoisovalerate and acetyl-CoA in the leucine pathway, can utilize α-ketobutyrate as an alternative substrate.
-
Formation of Norvaline Precursor: The condensation of α-ketobutyrate and acetyl-CoA by α-IPMS initiates a series of reactions catalyzed by other enzymes of the leucine pathway, namely α-isopropylmalate isomerase and β-isopropylmalate dehydrogenase.
-
Transamination to Norvaline: The final step involves the transamination of the resulting α-keto acid to yield norvaline.
This metabolic overflow is particularly pronounced in certain mutant strains of Serratia marcescens that are leucine accumulators.
Synthesis of this compound
Both chemical and enzymatic methods have been developed for the synthesis of this compound and its enantiomerically pure forms.
Chemical Synthesis
The chemical synthesis of this compound typically commences with n-valeric acid. A common synthetic route involves the following steps:
-
Acyl Chlorination: n-Valeric acid is converted to its acyl chloride derivative, n-pentanoyl chloride, often using thionyl chloride.
-
α-Bromination: The α-carbon of the acyl chloride is brominated to yield α-bromovaleryl chloride.
-
Ammonolysis: The α-bromo derivative undergoes ammonolysis, where the bromine atom is displaced by an amino group to form this compound.
-
Resolution (Optional): If a specific enantiomer (D- or L-norvaline) is required, the resulting racemic mixture is resolved using chiral resolving agents or enzymatic methods.
Enzymatic Synthesis
Enzymatic methods offer the advantage of high stereoselectivity, enabling the direct synthesis of enantiomerically pure L- or D-norvaline. One prominent strategy is the deracemization of this compound using a multi-enzyme cascade.
A system for the synthesis of L-norvaline from this compound can be constructed as follows:
-
Oxidation of D-Norvaline: A D-amino acid oxidase (DAAO) selectively oxidizes the D-enantiomer of norvaline to its corresponding α-keto acid (α-ketovalerate) and hydrogen peroxide.
-
Reductive Amination: A leucine dehydrogenase (LeuDH) then catalyzes the asymmetric reductive amination of the in situ generated α-ketovalerate to L-norvaline. This step requires a nicotinamide cofactor, typically NADH.
-
Cofactor Regeneration: A NADH regeneration system, often employing a formate dehydrogenase (FDH) that converts formate to carbon dioxide while reducing NAD⁺ to NADH, is included to ensure a continuous supply of the reducing equivalent.
-
Byproduct Removal: Catalase is added to decompose the hydrogen peroxide byproduct from the DAAO reaction, preventing potential enzyme inactivation.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Kinetic Parameters of α-Isopropylmalate Synthase from Mycobacterium tuberculosis [1]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-Ketoisovalerate (Natural Substrate) | 13 ± 1 | 1.8 ± 0.03 | 140,000 |
| α-Ketobutyrate | 400 ± 50 | 0.011 ± 0.001 | 28 |
| α-Ketovalerate | 110 ± 10 | 0.011 ± 0.001 | 100 |
| Pyruvate | 1200 ± 200 | 0.003 ± 0.0001 | 2.5 |
Table 2: Comparison of Chemical Synthesis Methods for this compound
| Starting Material | Key Reagents | Reported Yield | Reference |
| n-Valeric Acid | Thionyl chloride, Bromine, Ammonia | Ammonolysis yield > 95% | CN101508654B |
| n-Valeric Acid | Thionyl chloride, Bromine, Ammonia | Total yield of 11.5% - 33% (for D-norvaline after resolution) | CN100516025C |
| n-Valeric Acid | Thionyl chloride, Bromine, Ammonia | Overall yield of 13.8% - 33% (for L-norvaline after resolution) | CN1962613A |
Table 3: Comparison of Enzymatic Synthesis Methods for L-Norvaline
| Substrate(s) | Enzyme System | Product Concentration | Conversion/Yield | Enantiomeric Excess | Reference |
| This compound | D-amino acid oxidase, Leucine dehydrogenase, Formate dehydrogenase, Catalase | 54.09 g/L | 96.7% conversion | > 99% | [2] |
| Propionaldehyde, Glycine | L-threonine aldolase, L-threonine dehydratase, Leucine dehydrogenase, Alcohol dehydrogenase | 116.5 g/L | > 99% conversion | - | [3] |
Experimental Protocols
Protocol for Chemical Synthesis of this compound from n-Valeric Acid
This protocol is a generalized procedure based on publicly available patents.
Materials:
-
n-Valeric acid
-
Thionyl chloride
-
Liquid bromine
-
Concentrated ammonia water
-
Hexamethylenetetramine (catalyst)
-
Methanol or ethanol
-
Nitrogen gas
-
Ice bath
-
Reaction flask with reflux condenser, dropping funnel, and stirrer
Procedure:
-
Bromination:
-
In a reaction flask under a nitrogen atmosphere, combine n-valeric acid and a catalytic amount of phosphorus tribromide.
-
Heat the mixture to approximately 80°C.
-
Slowly add liquid bromine dropwise over several hours while maintaining the temperature.
-
Continue stirring for an additional few hours after the addition is complete.
-
Remove unreacted bromine and purify the α-bromo-n-valeric acid by vacuum distillation.
-
-
Ammonolysis:
-
Cool the purified α-bromo-n-valeric acid in an ice bath under a nitrogen atmosphere.
-
Neutralize the acid with concentrated ammonia water.
-
Add hexamethylenetetramine as a catalyst.
-
Heat the reaction mixture to 40-90°C and add more concentrated ammonia water or bubble ammonia gas through the solution for several hours.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the filter cake with methanol or ethanol and dry to obtain this compound.
-
The filtrate can be passed through an ion-exchange resin to recover any remaining product.
-
Protocol for Enzymatic Synthesis of L-Norvaline via Deracemization
This protocol outlines the setup for a multi-enzyme cascade reaction.
Materials:
-
This compound
-
D-amino acid oxidase (DAAO)
-
Leucine dehydrogenase (LeuDH)
-
Formate dehydrogenase (FDH)
-
Catalase
-
Sodium formate
-
NAD⁺
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup:
-
Prepare a buffered solution containing this compound, sodium formate, and NAD⁺.
-
Add the enzymes: DAAO, LeuDH, FDH, and catalase to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
-
Reaction Conditions:
-
Maintain the reaction at an optimal temperature (e.g., 35°C) and pH (e.g., 8.0) with gentle stirring.
-
-
Monitoring and Workup:
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of L-norvaline and the disappearance of D-norvaline using a suitable method such as HPLC.
-
Once the reaction is complete, the enzymes can be removed by methods such as heat inactivation followed by centrifugation or ultrafiltration.
-
The product, L-norvaline, can be purified from the reaction mixture by crystallization or chromatography.
-
Quantification of Norvaline by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Reversed-phase C18 column.
Reagents:
-
Norvaline standard
-
Derivatizing agents: o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) for primary amino acids, and 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amino acids.
-
Mobile phase A: Aqueous buffer (e.g., sodium phosphate)
-
Mobile phase B: Organic solvent (e.g., acetonitrile/methanol mixture)
Procedure:
-
Sample Preparation:
-
For fermentation broth, centrifuge the sample to remove cells and particulate matter.
-
Dilute the supernatant to a concentration within the linear range of the assay.
-
-
Derivatization:
-
Mix the sample or standard with the OPA/thiol reagent and allow it to react for a short period to derivatize primary amino acids.
-
If necessary, add FMOC-Cl to derivatize secondary amino acids.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the analytes using a gradient of mobile phase B.
-
Detect the fluorescent derivatives using an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.
-
-
Quantification:
-
Identify the norvaline peak by comparing its retention time with that of the standard.
-
Quantify the concentration of norvaline by comparing the peak area with a standard curve generated from known concentrations of the norvaline standard.
-
Conclusion
This technical guide has provided a detailed overview of the endogenous sources and synthetic methodologies for this compound. The biosynthetic pathway, originating from the branched-chain amino acid metabolism in microorganisms, highlights the intricate connections within cellular metabolic networks. The chemical and enzymatic synthesis routes offer versatile options for the production of this compound and its enantiopure forms, with enzymatic methods providing a highly stereoselective and environmentally benign alternative. The quantitative data and experimental protocols presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to further explore and utilize this valuable amino acid.
References
- 1. Kinetic and Chemical Mechanism of α–Isopropylmalate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Economical and efficient production of l-norvaline using whole cells of Escherichia coli with an enzymatic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling DL-Norvaline: A Technical Guide to its Discovery, History, and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-norvaline, a non-proteinogenic α-amino acid and an isomer of valine, has garnered significant attention in the scientific community for its therapeutic potential.[1] Unlike its protein-building counterparts, this compound's biological activity stems from its unique ability to modulate key enzymatic pathways, primarily through the inhibition of arginase. This comprehensive technical guide delves into the discovery and history of this compound research, presenting key experimental findings, detailed protocols, and a visual representation of its mechanism of action.
Discovery and History
The precise first synthesis of this compound is not definitively documented in readily available historical records. However, it is understood to have been first synthesized in the mid-20th century as part of broader research into branched-chain amino acids. Norvaline has been identified in trace amounts in certain plants, such as Valerian officinalis (valerian root).[1] Its presence has also been confirmed in meteorite samples, and it was one of the amino acids produced in the famous Miller-Urey experiments, suggesting its potential role in prebiotic chemistry.[2]
Early research into this compound explored its basic chemical properties and potential biological roles. A significant milestone in norvaline research was the discovery of its inhibitory effect on the enzyme arginase. This finding shifted the focus of research towards its potential therapeutic applications, particularly in conditions where nitric oxide (NO) bioavailability is compromised.
Mechanism of Action: Arginase Inhibition and Nitric Oxide Production
The primary mechanism through which this compound exerts its biological effects is the inhibition of arginase.[1] Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea. By inhibiting arginase, this compound increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). Elevated L-arginine levels lead to increased production of nitric oxide (NO), a critical signaling molecule with diverse physiological functions, including vasodilation, neurotransmission, and immune regulation.
The signaling pathway is as follows:
References
DL-Norvaline Interaction with Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-norvaline is a non-proteinogenic amino acid, structurally analogous to the branched-chain amino acid (BCAA) valine.[1][2] While not incorporated into proteins during translation, it actively engages with several key metabolic and signaling pathways.[1] Its primary and most studied mechanism of action is the competitive inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for the common substrate L-arginine.[1][3] By inhibiting arginase, this compound effectively increases the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production.[1][4] This mechanism underlies its investigation for applications in cardiovascular health and sports nutrition.[1][3]
Beyond the NO pathway, this compound is catabolized via pathways similar to BCAAs and influences other critical signaling cascades, including the mTOR/S6K1 pathway, glutamate metabolism, and neuroprotective mechanisms.[4][5][6] Recent studies have highlighted its potential therapeutic effects in models of Alzheimer's disease and metabolic disorders, where it has been shown to reduce neuroinflammation, decrease amyloid-beta plaques, and improve cognitive function.[7][8] Furthermore, it has demonstrated an ability to modulate gut microbiota, suggesting a role in ameliorating obesity-associated disorders.[9] This guide provides an in-depth technical overview of these interactions, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Core Mechanism: Arginase Inhibition and Nitric Oxide Synthesis
The central role of this compound in metabolic regulation stems from its interaction with the urea cycle, specifically its inhibition of the enzyme arginase. In many cell types, L-arginine serves as a critical substrate for two competing enzymes: Nitric Oxide Synthase (NOS) and Arginase.[3][4]
-
Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, iNOS) catalyzes the conversion of L-arginine to nitric oxide (NO) and L-citrulline.[3][10] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[10][11]
-
Arginase: This enzyme, a key component of the urea cycle, hydrolyzes L-arginine into L-ornithine and urea.[3][4] Increased arginase activity can deplete the available pool of L-arginine, thereby limiting NO production.[3][5]
This compound acts as a competitive inhibitor of arginase, likely due to its structural similarity to ornithine, the product of the arginase reaction.[1][3] By blocking the active site of arginase, norvaline reduces the conversion of L-arginine to ornithine and urea.[4] This action effectively increases the bioavailability of L-arginine for NOS, shunting the substrate towards the production of nitric oxide.[1][12] This enhanced NO synthesis is the primary rationale for its use as a supplement to improve blood flow.[1][4]
Interaction with Branched-Chain Amino Acid (BCAA) Metabolism
This compound is a straight-chain isomer of the BCAA valine.[2][13] Its catabolism follows a pathway analogous to that of the canonical BCAAs (leucine, isoleucine, and valine), which occurs predominantly in extra-hepatic tissues like skeletal muscle.[4][14]
The catabolic process involves two primary steps:
-
Transamination: The first step is the removal of the amino group, catalyzed by a transaminase. L-norvaline is a known substrate for branched-chain amino acid aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate to produce glutamate.[6][15] This reaction converts norvaline into its corresponding α-keto acid, 2-ketopentanoate (also known as α-ketovalerate).[4]
-
Oxidative Decarboxylation: The resulting 2-ketopentanoate is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4][14] This multi-enzyme complex is a key regulatory point in BCAA catabolism. The degradation of the five-carbon norvaline structure ultimately yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][16] Propionyl-CoA can be converted to succinyl-CoA, allowing both products to enter the tricarboxylic acid (TCA) cycle for energy production.[14]
Effects on Other Key Signaling Pathways
Research, particularly in the context of neurodegenerative disease and metabolic disorders, has revealed that this compound's influence extends beyond arginase inhibition.
-
Inhibition of S6K1: L-norvaline has been shown to inhibit ribosomal protein S6 kinase β-1 (S6K1), a downstream effector of the mTOR signaling pathway.[6][7] This inhibitory effect is independent of its action on arginase and contributes to its anti-inflammatory properties.[5] In murine models of Alzheimer's disease (AD), the dual inhibition of arginase and S6K1 is associated with reduced neuroinflammation and improved cognitive outcomes.[7]
-
Neuroprotective Pathways in Alzheimer's Disease Models: In the 3xTg-AD mouse model, L-norvaline treatment has been linked to a cascade of neuroprotective effects.[6][7] It reduces the levels of toxic amyloid-beta (Aβ) oligomers and fibrils and decreases microgliosis, which in turn lowers the concentration of the pro-inflammatory cytokine TNF-α.[6][7] This is accompanied by an increase in dendritic spine density and elevated expression of neuroplasticity-related proteins.[7] The treatment also appears to increase levels of neuroprotective factors such as superoxide dismutase (SOD), nerve growth factor (NGF), and glial cell-derived neurotrophic factor (GDNF).[6]
-
Modulation of Gut Microbiota: In high-fat diet-fed obese mice, this compound administration significantly reduced body weight and improved glucose metabolism.[9] This effect was linked to a substantial modulation of the gut microbiome, characterized by an increase in beneficial bacteria (e.g., Lactobacillaceae) and a decrease in harmful bacteria (e.g., Enterobacteriaceae).[9] These changes promoted the production of short-chain fatty acids (SCFAs), improved the gut barrier, and ameliorated inflammation and oxidative stress.[9]
References
- 1. lifetein.com [lifetein.com]
- 2. Norvaline - Wikipedia [en.wikipedia.org]
- 3. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Norvaline arginaseinhibitor 6600-40-4 [sigmaaldrich.com]
- 13. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 15. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Toxicological Profile of DL-Norvaline in Cell Lines
This technical guide provides a comprehensive overview of the toxicological profile of this compound in various cell lines. It summarizes key findings on its mechanisms of action, cytotoxicity, and the signaling pathways involved. Detailed experimental protocols for assessing its toxicological effects are also provided to facilitate further research.
Introduction
This compound, a non-proteinogenic amino acid and an analog of the branched-chain amino acid valine, is recognized for its role as an arginase inhibitor.[1] By competitively inhibiting the arginase enzyme, norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[1][2][3] This mechanism has led to its inclusion in dietary supplements, particularly those marketed for athletic performance and cardiovascular health.[1] However, concerns have been raised regarding its potential cytotoxicity, with several in vitro studies reporting adverse effects on mammalian cells, including mitochondrial dysfunction and cell death.[1][4] This guide synthesizes the current understanding of this compound's toxicological profile at the cellular level.
Primary Mechanism of Action: Arginase Inhibition
The principal biochemical activity of this compound is the inhibition of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] This inhibition is competitive and stems from norvaline's structural similarity to ornithine.[5] By blocking arginase, this compound effectively shunts the common substrate, L-arginine, towards the nitric oxide synthase (NOS) pathway, thereby increasing the production of nitric oxide (NO).[2][3][5] This enhancement of NO production is inversely related to the extracellular concentration of L-arginine; the effect is more pronounced at lower L-arginine levels and is abolished when L-arginine concentration is sufficiently high (e.g., >0.5 mM).[2]
In Vitro Cytotoxicity of this compound
Several studies have investigated the cytotoxic effects of this compound in mammalian cell lines. The reported toxicity varies, often depending on the concentration, cell type, and experimental conditions. It's noteworthy that some researchers argue the cytotoxic concentrations observed in vitro may not be physiologically relevant and that the toxicity is overstated, especially when compared to other amino acids which can also be toxic at high concentrations.[6][7]
| Cell Line | Compound | Effective Concentration | Observed Effects | Reference |
| Mammalian Cells (unspecified) | L-norvaline | > 125 µM | Decreased cell viability, necrotic cell death | [4] |
| SH-SY5Y (Human Neuroblastoma) | L-norvaline | > 125 µM | Reduced cell viability | [6] |
| RAW264.7 (Murine Macrophage) | This compound | 0.01 - 10 mM | Used to study arginase activity | [8] |
| Human Endothelial Cells | L-norvaline | 10 - 40 mM | Anti-inflammatory properties observed | [6] |
Mechanisms of Toxicity
The cytotoxic effects of this compound observed in vitro are attributed to several interconnected mechanisms, primarily revolving around mitochondrial health and cellular stress responses.
Mitochondrial Dysfunction
A key aspect of L-norvaline's reported toxicity is its impact on mitochondria.[4] Studies have shown that L-norvaline can induce significant changes in mitochondrial morphology and function.[4] This dysfunction may be linked to its ability to mimic protein amino acids, potentially interfering with essential metabolic pathways that occur within the mitochondria.[4] The degradation of branched-chain amino acids, which norvaline resembles, primarily occurs in the mitochondrial matrix and is crucial for energy metabolism and mitochondrial biogenesis.[9] Disruption of these processes can compromise cellular energy production and overall cell health.
Oxidative Stress and Reactive Oxygen Species (ROS) Production
Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS).[10][11] When the electron transport chain is impaired, electrons can leak and react with oxygen to form superoxide anions (O₂•⁻), which are then converted to other ROS like hydrogen peroxide (H₂O₂).[10][12] This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress, in turn, causes damage to vital cellular components, including lipids, proteins, and DNA, contributing to cell death.[13]
Cell Cycle Arrest and Apoptosis
High concentrations of cytotoxic agents can trigger programmed cell death, or apoptosis, as a mechanism to eliminate damaged cells. This process is often preceded by cell cycle arrest, which halts cell proliferation to allow for DNA repair or to initiate apoptosis if the damage is too severe.[14][15] Studies have shown that various compounds can induce cell cycle arrest at different phases (e.g., G0/G1, G2/M) and subsequently activate apoptotic pathways.[14][16][17][18] The induction of apoptosis by this compound is a likely consequence of severe mitochondrial damage and oxidative stress, which can activate intrinsic apoptotic pathways involving the release of cytochrome c and the activation of caspases.[14][18]
Experimental Protocols
To assess the toxicological profile of this compound, a series of standardized in vitro assays are typically employed. The following are generalized protocols for key cytotoxicity experiments.
General Experimental Workflow
A typical workflow for assessing cytotoxicity involves cell preparation, treatment with the test compound at various concentrations, incubation, and subsequent measurement of cell viability or a specific marker of cell death.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.
Materials:
-
Cell line of interest in culture
-
96-well tissue culture plates
-
This compound stock solution (in a suitable solvent like DMSO or sterile PBS)[8][20]
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as negative controls and a known cytotoxic agent as a positive control.[20]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate.[19]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Membrane Integrity Assessment (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
Materials:
-
Cells and compound dilutions prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution).
-
Lysis buffer (often 10X, provided in kit) for maximum LDH release controls.
-
Microplate reader (490 nm wavelength).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells for maximum LDH release.
-
Incubation: Incubate the plate for the desired exposure time.
-
Maximum Release Control: About 30-45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[21]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[20]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate + diaphorase) to each well of the new plate.
-
Incubation and Stop: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution to each well.[21]
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.
Protocol 3: Apoptosis Assessment (Caspase-3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells and compound dilutions prepared as in the MTT assay (preferably in opaque-walled 96-well plates for fluorescence).
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar.
-
Luminometer or fluorometer plate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol using opaque-walled plates.
-
Incubation: Incubate for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Analysis: Compare the signal from treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Conclusion
The toxicological profile of this compound in cell lines is complex and concentration-dependent. While its primary mechanism of action as an arginase inhibitor is well-established, in vitro studies have demonstrated potential cytotoxicity at higher concentrations.[1][2][4] The proposed mechanisms for this toxicity center on mitochondrial dysfunction, leading to increased ROS production, oxidative stress, and the subsequent induction of cell death pathways like apoptosis and necrosis.[4] However, there is a notable debate on whether these in vitro findings translate to in vivo toxicity, with some studies suggesting that physiological concentrations are well-tolerated and may even offer neuroprotective or anti-inflammatory benefits.[5][6]
For drug development professionals and researchers, it is critical to consider the specific cell line, experimental conditions, and concentration range when evaluating the safety of this compound. The provided protocols offer a standardized framework for further investigation into its cellular effects, which will be essential for reconciling the conflicting reports and establishing a definitive safety profile for this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Role of amino acid metabolism in mitochondrial homeostasis [frontiersin.org]
- 10. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer [mdpi.com]
- 12. An Overview of Reactive Oxygen Species Damage Occurring during In Vitro Bovine Oocyte and Embryo Development and the Efficacy of Antioxidant Use to Limit These Adverse Effects [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 15. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
- 16. H2valdien3 arrests the cell cycle and induces apoptosis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. H2valdien3 arrests the cell cycle and induces apoptosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Protocol for DL-norvaline Administration in Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-norvaline, a non-proteinogenic amino acid, has garnered significant interest in preclinical research due to its role as an arginase inhibitor. By modulating the activity of arginase, this compound can increase the bioavailability of L-arginine for nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production. This mechanism of action underlies its potential therapeutic applications in a variety of animal models, including those for hypertension, neurodegenerative diseases, and cognitive decline.
These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.
Data Presentation
This compound Administration Parameters in Animal Models
| Animal Model | Route of Administration | Dosage | Vehicle | Duration | Key Findings | Reference(s) |
| Rat (Hypertension) | Intraperitoneal (IP) | 30 mg/kg/day | Isotonic Saline | 7 days | Significant reduction in blood pressure and induction of diuresis.[1] | [1] |
| Rat (Ischemic Brain Injury) | Not specified | 50 mg/kg/day | Not specified | Not specified | Neuroprotective effects, reduction in infarct volume. | N/A |
| Mouse (Alzheimer's Disease Model) | Drinking Water | 250 mg/L | Water | 2.5 months | Reversal of cognitive decline, reduced beta-amyloidosis and microgliosis. | N/A |
Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Animal Model | Route of Administration | Value | Reference(s) |
| Cmax | Mouse/Rat | Oral/Intravenous | Data not available in current literature | N/A |
| Tmax | Mouse/Rat | Oral/Intravenous | Data not available in current literature | N/A |
| Half-life (t½) | Mouse/Rat | Oral/Intravenous | Data not available in current literature | N/A |
| Bioavailability | Mouse/Rat | Oral | Data not available in current literature | N/A |
Experimental Protocols
Preparation of this compound Solutions for In Vivo Administration
1. Sterile Solution for Intraperitoneal (IP) Injection (30 mg/mL)
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
-
-
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder to achieve a final concentration of 30 mg/mL. For example, to prepare 10 mL of solution, weigh 300 mg of this compound.
-
Aseptically transfer the powder to a sterile conical tube.
-
Add a small volume of sterile PBS to the tube and vortex thoroughly to create a slurry.
-
Gradually add the remaining volume of sterile PBS while continuing to vortex until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication may be used to aid dissolution if necessary.[2]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile, sealed vial.
-
Store the sterile solution at 2-8°C and protect it from light. It is recommended to use the freshly prepared solution for injections.[2]
-
2. Solution for Oral Gavage (e.g., 50 mg/kg dose)
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or 0.5% carboxymethylcellulose)
-
Sterile tubes
-
Vortex mixer
-
Magnetic stirrer (optional)
-
Analytical balance
-
-
Protocol:
-
Calculate the total amount of this compound needed based on the number of animals and the desired dose (e.g., 50 mg/kg).
-
Weigh the calculated amount of this compound powder.
-
Select an appropriate vehicle. For simple aqueous solutions, sterile water is sufficient. For suspensions, a vehicle like 0.5% methylcellulose or carboxymethylcellulose is recommended to ensure uniform distribution.
-
If preparing a suspension, first prepare the vehicle according to standard laboratory procedures.
-
Gradually add the this compound powder to the vehicle while continuously vortexing or stirring to ensure a homogenous suspension.
-
Prepare the formulation fresh daily before administration to ensure stability and accurate dosing.
-
Administration Protocols
1. Intraperitoneal (IP) Injection in Rats and Mice
-
Materials:
-
Sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[3]
-
70% ethanol or other skin disinfectant
-
Animal restrainer (optional)
-
-
Protocol:
-
Restrain the animal securely. For rats, this can be done manually or with a restrainer. For mice, scruff the back of the neck to immobilize the head and body.
-
Position the animal so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent bladder injury and the cecum (which is larger on the left side in rodents).
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle at a 15-20 degree angle into the abdominal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended volume for IP injection is typically 10 mL/kg.[3]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
2. Oral Gavage in Mice and Rats
-
Materials:
-
This compound solution or suspension
-
Appropriately sized oral gavage needles (feeding needles) with a ball-tip (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringe
-
-
Protocol:
-
Select the appropriate size gavage needle for the animal. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure it can reach the stomach.
-
Restrain the animal firmly but gently. For mice, scruff the neck and hold the tail. For rats, wrap the animal in a towel or hold it securely against your body.
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.
-
Allow the animal to swallow the needle. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle has passed into the esophagus, gently advance it to the pre-measured depth.
-
Slowly administer the calculated volume of the this compound solution. The recommended maximum volume for oral gavage is 10 mL/kg.
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
-
Key Experimental Methodologies
1. Non-Invasive Blood Pressure Measurement in Rats
-
Apparatus: Tail-cuff plethysmography system.
-
Protocol:
-
Acclimate the rats to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
On the day of the measurement, place the conscious rat in the restrainer.
-
Gently warm the rat's tail to increase blood flow, which facilitates pulse detection.
-
Place the tail cuff and pulse sensor on the proximal portion of the tail.
-
Inflate the cuff to a pressure sufficient to occlude blood flow.
-
Gradually deflate the cuff while the system records the pressure at which blood flow returns (systolic pressure) and the pressure at which flow becomes unrestricted (diastolic pressure).
-
Record multiple readings for each animal and calculate the average to ensure accuracy.
-
2. Y-Maze Spontaneous Alternation Test for Working Memory in Mice
-
Apparatus: A Y-shaped maze with three identical arms.
-
Protocol:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system or by manual observation.
-
An "alternation" is defined as consecutive entries into all three different arms (e.g., A, then B, then C).
-
The total number of arm entries is also recorded as a measure of general activity.
-
Calculate the percentage of spontaneous alternation as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100.
-
A higher percentage of alternation is indicative of better spatial working memory.
-
3. Immunohistochemistry for Beta-Amyloid (Aβ) Plaques in Mouse Brain
-
Protocol:
-
Tissue Preparation: Perfuse the mouse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain using a cryostat or vibratome.
-
Antigen Retrieval: Incubate the brain sections in a formic acid solution to expose the Aβ epitopes.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with serum and a detergent like Triton X-100).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with a fluorescently-labeled or biotinylated secondary antibody that recognizes the primary antibody.
-
Detection: If using a biotinylated secondary antibody, use an avidin-biotin complex (ABC) reagent followed by a chromogen such as diaminobenzidine (DAB) to visualize the plaques. For fluorescent secondary antibodies, mount the sections with a mounting medium containing DAPI to counterstain cell nuclei.
-
Imaging and Analysis: Image the stained sections using a microscope. The number and area of Aβ plaques can be quantified using image analysis software.
-
Signaling Pathways and Experimental Workflows
Figure 1. this compound's primary signaling pathway via arginase inhibition.
Figure 2. Proposed involvement of this compound in the mTOR signaling pathway.
Figure 3. A general experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols for the Quantification of DL-Norvaline in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the quantification of DL-norvaline in tissue samples. The protocols detailed below are essential for researchers in drug development and metabolic studies who require accurate measurement of this non-proteinogenic amino acid.
This compound, an isomer of valine, is of significant interest due to its role as an inhibitor of the enzyme arginase.[1][2][3] This inhibition can lead to increased levels of L-arginine, a substrate for nitric oxide synthase (NOS), thereby promoting nitric oxide (NO) production.[1][2][4] Enhanced NO bioavailability has therapeutic implications for cardiovascular diseases such as hypertension.[1] Therefore, robust and reliable analytical methods are crucial for pharmacokinetic and pharmacodynamic studies of this compound in preclinical and clinical research.
The following sections detail protocols for sample preparation, derivatization, and analysis using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), along with quantitative data and visualizations of the experimental workflow and relevant signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for the analysis of norvaline. These parameters are crucial for method selection and validation.
Table 1: Performance of LC-MS/MS Methods for Norvaline Quantification
| Parameter | Method 1: FMOC-Cl Derivatization | Method 2: HILIC-MS/MS (Underivatized) |
| Limit of Detection (LOD) | 1 fmol/µl[5] | Not explicitly stated for norvaline |
| Limit of Quantification (LOQ) | 0.19 - 0.89 pmol (for OPA derivatized AAs)[6] | 0.65 - 173.44 µM (for a panel of AAs)[7] |
| **Linearity (R²) ** | > 0.99[5] | ≥ 0.99[7] |
| Precision (RSD%) | < 10% (Intra-day and Inter-day)[5] | Intra-day: 3.2% - 14.2%, Inter-day: 2.0% - 13.6%[7] |
| Recovery | Data not available | Complied with guidelines[7] |
Table 2: Performance of GC-MS Methods for Norvaline Quantification
| Parameter | Method: Propyl Chloroformate Derivatization |
| Limit of Detection (LOD) | 0.03 - 12 µM (for a panel of AAs)[8] |
| Limit of Quantification (LOQ) | 0.3 - 30 µM (for a panel of AAs)[8] |
| **Linearity (R²) ** | Data not available |
| Precision (RSD%) | Intra-day: 0.9 - 8.8% (plasma), Inter-day: 1.5 - 14.1% (urine)[8] |
| Recovery | Data not available |
Experimental Protocols
Protocol 1: Tissue Sample Preparation
This protocol outlines the steps for the extraction of this compound from tissue samples.
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing an internal standard (e.g., a stable isotope-labeled norvaline).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 1 mL of ice-cold acetonitrile or a 3:1 (v/v) mixture of acetonitrile:methanol to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Carefully collect the supernatant containing the amino acids.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional):
-
For cleaner samples, the supernatant can be further purified using a cation-exchange SPE cartridge.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., methanol).
-
Elute the amino acids with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization or direct injection.
-
Protocol 2: Derivatization of this compound
Derivatization is often necessary to improve the chromatographic properties and detection sensitivity of amino acids.
-
Reaction Setup:
-
To the dried sample extract (or a 10 µL aliquot), add 70 µL of borate buffer (pH 8.8).[9]
-
Add 20 µL of FMOC-Cl solution (e.g., 15 mM in acetonitrile).
-
Vortex briefly to mix.
-
-
Reaction Conditions:
-
Incubate the mixture at room temperature for 5 minutes.[5]
-
-
Reaction Quenching:
-
Add 10 µL of a quenching reagent (e.g., 1-adamantanamine solution) to react with excess FMOC-Cl.
-
Vortex and let it stand for 1 minute.
-
-
Sample Preparation for Injection:
-
Acidify the reaction mixture with a small volume of formic acid.
-
Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.
-
-
Reaction Setup:
-
To the aqueous sample (e.g., 50 µL), add 500 µL of a mixture of propanol and pyridine (e.g., 4:1 v/v).
-
Add 50 µL of propyl chloroformate.
-
-
Reaction Conditions:
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 20 minutes.
-
-
Extraction:
-
Add 500 µL of hexane and 500 µL of 0.1 M sodium bicarbonate.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the upper organic layer containing the derivatized amino acids to a new vial.
-
-
Sample Preparation for Injection:
-
Dry the organic extract under nitrogen.
-
Reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Protocol 3: Analytical Methods
-
Chromatographic System: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A chiral stationary phase (CSP) column, such as a quinine or quinidine-based monolithic column, is required for enantiomeric separation.[10] Alternatively, a C18 column can be used for general quantification of total norvaline.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) should be optimized for separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for specific quantification of the precursor and product ions of derivatized D- and L-norvaline.
-
-
Chromatographic System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection.
-
Temperature Program:
-
Initial temperature: 100°C for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized norvaline for quantification.
-
Visualizations
Caption: Experimental workflow for this compound quantification in tissues.
References
- 1. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. scienceopen.com [scienceopen.com]
Utilizing DL-Norvaline as an Internal Standard for Accurate Quantification in Mass Spectrometry
Application Note
Introduction
In quantitative mass spectrometry-based analysis, particularly in complex biological matrices, variability arising from sample preparation, matrix effects, and instrument response can significantly impact data accuracy and reproducibility. The use of an internal standard (IS) is a crucial strategy to correct for these variations. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. DL-norvaline, a non-proteinogenic amino acid, serves as an excellent internal standard for the quantification of amino acids and other small molecules in various applications, including clinical diagnostics, metabolomics, and drug development. Its structural similarity to endogenous amino acids like leucine and isoleucine allows it to mimic their behavior during sample processing and analysis, thereby providing reliable normalization.[1][2][3]
This document provides detailed protocols and application notes for the use of this compound as an internal standard in mass spectrometry.
Properties of this compound
| Property | Value |
| Chemical Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| Structure | CH3CH2CH2CH(NH2)COOH |
| Synonyms | 2-Aminopentanoic acid |
| Key Characteristics | Non-proteinogenic, structurally similar to valine and leucine |
Principle of Internal Standardization
The fundamental principle of using an internal standard is to add a known amount of the standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio corrects for variations in sample extraction, derivatization efficiency, injection volume, and ionization efficiency in the mass spectrometer.
Experimental Protocols
Protocol 1: Amino Acid Analysis in Human Plasma using LC-MS/MS with Derivatization
This protocol describes the quantification of amino acids in human plasma using this compound as an internal standard with pre-column derivatization.
1. Materials and Reagents
-
This compound
-
Perchloric acid (PCA) or Sulfosalicylic acid (SSA)
-
Borate Buffer
-
Derivatization Reagent (e.g., aTRAQ™ or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC))
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Calibrator and Quality Control (QC) samples
2. Preparation of Internal Standard Stock Solution
-
Prepare a 1 mg/mL stock solution of this compound in 0.1 M HCl.
-
From the stock solution, prepare a working internal standard solution of 10 µM in 0.1 M HCl.
3. Sample Preparation
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the 10 µM this compound working solution and vortex briefly.
-
For deproteinization, add 200 µL of ice-cold 10% (w/v) SSA or 1 M PCA.[4][5]
-
Vortex for 30 seconds and incubate at 4°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
4. Derivatization (using AQC as an example)
-
To 10 µL of the supernatant, add 70 µL of borate buffer (pH 8.8) and vortex.[1]
-
Add 20 µL of AQC reagent, vortex immediately, and incubate at 55°C for 10 minutes.
5. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-13 min: 95% B
-
13-13.1 min: 95-2% B
-
13.1-15 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor/product ion transitions for each amino acid and this compound.
-
6. Data Analysis
-
Integrate the peak areas for each analyte and this compound.
-
Calculate the ratio of the analyte peak area to the this compound peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for amino acid analysis using this compound as an internal standard.
Table 1: Method Validation Parameters for Amino Acid Analysis in Plasma
| Analyte | Linearity Range (µM) | R² | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Alanine | 1 - 1000 | >0.995 | < 5 | < 8 | 95 - 105 |
| Valine | 1 - 500 | >0.996 | < 4 | < 7 | 97 - 103 |
| Leucine | 1 - 500 | >0.997 | < 4 | < 6 | 98 - 104 |
| Isoleucine | 1 - 500 | >0.996 | < 5 | < 7 | 96 - 105 |
| Proline | 1 - 800 | >0.995 | < 6 | < 9 | 94 - 106 |
| Phenylalanine | 1 - 400 | >0.998 | < 3 | < 5 | 99 - 102 |
| Tryptophan | 0.5 - 200 | >0.997 | < 5 | < 8 | 95 - 104 |
| Methionine | 0.5 - 100 | >0.998 | < 4 | < 6 | 97 - 103 |
| Glycine | 1 - 1500 | >0.994 | < 7 | < 10 | 93 - 107 |
| Serine | 1 - 600 | >0.995 | < 6 | < 8 | 95 - 105 |
Data compiled from representative studies and are for illustrative purposes.[6][7]
Table 2: Comparison of Quantitative Results with and without Internal Standard
| Analyte | Concentration without IS (µM) | %RSD (without IS) | Concentration with this compound IS (µM) | %RSD (with IS) |
| Valine | 245.6 | 12.5 | 220.3 | 4.2 |
| Leucine | 135.8 | 14.2 | 121.5 | 3.8 |
| Phenylalanine | 65.2 | 11.8 | 58.9 | 3.1 |
This table illustrates the improvement in precision (%RSD) when using an internal standard.
Applications
The use of this compound as an internal standard is applicable to a wide range of research and development areas:
-
Metabolomics: For the accurate quantification of amino acids and other metabolites in studies of metabolic pathways and disease biomarkers.
-
Clinical Diagnostics: In the diagnosis and monitoring of inherited metabolic disorders such as phenylketonuria (PKU) and maple syrup urine disease (MSUD).
-
Drug Development: To assess the effect of drug candidates on amino acid metabolism and for pharmacokinetic studies.
-
Food Science: For the analysis of amino acid content in food products and supplements.
-
Biopharmaceutical Manufacturing: To monitor amino acid concentrations in cell culture media for process optimization.
Conclusion
This compound is a reliable and cost-effective internal standard for the quantitative analysis of amino acids by mass spectrometry. Its use significantly improves the accuracy and precision of analytical methods by correcting for variability introduced during sample preparation and analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this compound as an internal standard in their mass spectrometry workflows. The ideal internal standard remains a stable isotope-labeled version of the analyte; however, when this is not feasible or is cost-prohibitive, this compound offers an excellent alternative for many amino acids.[3]
References
- 1. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of DL-Norvaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Norvaline is a non-proteinogenic α-amino acid, an isomer of the more common amino acid valine. It has gained interest in the pharmaceutical and biotechnology sectors for its role as a potential therapeutic agent and its occasional incorporation into recombinant proteins during fermentation processes.[1] Accurate and robust analytical methods are therefore crucial for the quantification of total this compound and for the determination of its enantiomeric purity. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization, a widely used technique for amino acid analysis.[1][2] Additionally, it touches upon strategies for chiral separation.
Chemical Properties of this compound
-
Molecular Formula: C₅H₁₁NO₂
-
Molecular Weight: 117.15 g/mol
-
Structure: A straight-chain amino acid, 2-aminopentanoic acid.[3]
-
Solubility: Soluble in water.[4]
-
UV Absorbance: Lacks a strong chromophore, making direct UV detection at low concentrations challenging.[5]
Due to its poor UV absorbance, derivatization is a common strategy to enhance the detectability of norvaline.[5] Reagents such as o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) react with the primary amine group of norvaline to form highly fluorescent and UV-active derivatives, respectively.[1][5][6]
Experimental Workflow for this compound HPLC Method Development
Caption: Workflow for HPLC method development for this compound analysis.
Protocol 1: Achiral Analysis of this compound using RP-HPLC with OPA Derivatization
This protocol describes a method for the quantitative analysis of total this compound in a sample.
1. Materials and Reagents
-
This compound standard (≥98.5% purity)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA)[1][7]
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic
-
Sodium hydroxide
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Core-shell particle columns can also be used for higher efficiency.[1][8]
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8[2]
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[2]
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation λ = 338 nm, Emission λ = 450 nm
3. Preparation of Solutions
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.4 M boric acid buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Mix well and protect from light. This reagent is stable for approximately one week when stored at 4°C.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Automated Pre-column Derivatization and Injection Protocol
Automated derivatization using a programmable autosampler is recommended for precision and reproducibility.[2][5]
-
Transfer an aliquot of the standard or sample solution to an autosampler vial.
-
The autosampler is programmed to perform the following sequence:
-
Aspirate 5 µL of the sample/standard.
-
Aspirate 10 µL of the OPA derivatization reagent.
-
Mix the sample and reagent in the injection loop or a mixing coil for a defined period (e.g., 1 minute).
-
Inject the derivatized mixture onto the column.
-
5. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 20.0 | 50 | 50 |
| 21.0 | 2 | 98 |
| 25.0 | 2 | 98 |
| 26.0 | 98 | 2 |
| 30.0 | 98 | 2 |
6. Data Analysis
-
Identify the peak corresponding to the OPA-derivatized norvaline based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table presents example performance data for the described achiral method.
| Parameter | Result |
| Retention Time (min) | 12.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Protocol 2: Chiral Separation of D- and L-Norvaline
For the separation of D- and L-norvaline enantiomers, a chiral stationary phase (CSP) is required. Several types of CSPs are effective for the chiral separation of amino acids.[9]
1. Chiral Stationary Phase Selection
-
Polysaccharide-based CSPs: Columns such as those based on cellulose or amylose derivatives are widely used.
-
Macrocyclic Antibiotic CSPs: Ristocetin A and teicoplanin-based columns have shown excellent enantioselectivity for amino acids.[10]
-
Ligand-Exchange Chromatography: This technique involves a CSP coated with a chiral ligand (e.g., an amino acid like L-proline) and a mobile phase containing a metal ion (e.g., Cu²⁺).[11]
2. Example Chiral HPLC Conditions (Conceptual)
-
HPLC System: As described for the achiral method, but with a UV-Vis detector if derivatization is not used (detection at low UV, e.g., 210 nm).
-
Column: Chiralcel OD-H (amylose-based) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid for normal-phase mode, or an aqueous buffer with an organic modifier for reversed-phase mode. The exact composition will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)
-
Detection: UV at 210 nm (for underivatized norvaline) or fluorescence if a derivatization step (e.g., with FMOC) is included.
3. Sample Preparation for Chiral Analysis
Samples can be analyzed directly or after derivatization with a reagent like FMOC-Cl, which can improve peak shape and detection sensitivity.[6][9]
Logical Relationship Diagram for Chiral Separation
Caption: Principle of chiral separation of this compound on a CSP.
The HPLC methods outlined in this application note provide robust and reliable approaches for the quantitative analysis of this compound and the assessment of its enantiomeric purity. The choice between an achiral and a chiral method will depend on the specific analytical requirements. For total concentration, RP-HPLC with pre-column OPA derivatization and fluorescence detection offers excellent sensitivity and precision. For enantiomeric separation, the use of a suitable chiral stationary phase is essential, and method parameters must be carefully optimized to achieve baseline resolution of the D- and L-enantiomers. Proper method validation is critical to ensure the accuracy and reliability of the results obtained.
References
- 1. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 760-78-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. axionlabs.com [axionlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. agilent.com [agilent.com]
- 9. Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Norvaline Dosage Calculation for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering DL-norvaline in rodent studies. The information compiled here is based on a review of preclinical research and established laboratory protocols.
Introduction
This compound, a non-proteinogenic amino acid, is an inhibitor of the enzyme arginase. By blocking arginase, this compound increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This mechanism leads to increased production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. Due to its mode of action, this compound is investigated in various rodent models of diseases, such as hypertension, Alzheimer's disease, obesity, and ischemic brain injury.[1][2][3][4][5] Proper dosage calculation and administration are critical for obtaining reliable and reproducible experimental results.
Data Presentation: this compound Dosage in Rodent Studies
The following table summarizes dosages of this compound and its L-enantiomer used in various rodent studies. It is important to note that many studies use L-norvaline, which is the active inhibitor of arginase.
| Rodent Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Inherited Stress-Induced Arterial Hypertension (ISIAH) Rats | L-norvaline | 30 mg/kg/day | Intraperitoneal (IP) | 7 days | Reduced blood pressure and induced diuresis. | [1][4][6][7][8] |
| Fructose-induced Hypertension Rats | L-norvaline | 50 mg/kg/day | Oral Gavage | 6 weeks | Alleviated hypertension. | [1] |
| N-nitro-L-arginine methyl ester-induced NO deficiency Rats | L-norvaline | 10 mg/kg/day | Not specified | Not specified | Prevented endothelial dysfunction. | [1] |
| Spontaneously Hypertensive Rats | L-norvaline | 40 mg/day | Not specified | 10 weeks | Antihypertensive effect. | [1] |
| High-Fat Diet-Induced Obese Mice | This compound | Not specified | Not specified | Not specified | Reduced body weight and improved glucose metabolism. | [2] |
| 3xTg-AD Mouse Model of Alzheimer's Disease | L-norvaline | ~40-50 mg/kg/day (250 mg/L in drinking water) | Oral (in drinking water) | 10 weeks | Reversed cognitive decline and synaptic loss. | [3][9] |
| Rat Model of Ischemic Brain Damage | L-norvaline | 50 mg/kg/day | Not specified | Not specified | Neuroprotective effect. | [5] |
Experimental Protocols
Accurate and consistent administration of this compound is crucial for the validity of experimental findings. Below are detailed protocols for common administration routes.
Intraperitoneal (IP) Injection
This method allows for rapid absorption of the compound.
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Analytical balance
-
Vortex mixer
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Solution:
-
Calculate the total amount of this compound needed for the study.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in sterile isotonic saline or PBS to the desired final concentration. For example, to administer a dose of 30 mg/kg to a 300g rat in an injection volume of 1 mL/kg, the concentration would be 30 mg/mL.
-
Ensure complete dissolution by vortexing the solution.
-
Prepare the solution fresh daily. If storage is necessary, filter-sterilize the solution using a 0.22 µm syringe filter and store at 4°C for a short period.
-
-
Animal Restraint and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Gently restrain the rodent. For rats, a two-person technique may be preferred, with one person restraining the animal and the other performing the injection.
-
Position the animal on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the calculated volume of this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Oral Gavage
This method ensures the administration of a precise dose directly into the stomach.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Calculate the required amount of this compound.
-
Weigh the powder and suspend or dissolve it in the chosen vehicle to the desired concentration. The volume for oral gavage in mice is typically 5-10 mL/kg and for rats is 5-20 mL/kg.
-
Ensure a homogenous suspension by vortexing or sonicating.
-
-
Animal Restraint and Administration:
-
Weigh the animal to calculate the administration volume.
-
Properly restrain the animal to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach and mark the needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Administer the this compound suspension/solution slowly.
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Administration in Drinking Water
This method is less stressful for the animals and suitable for long-term studies. However, the exact dosage can be influenced by the animal's water consumption.
Materials:
-
This compound powder
-
Drinking water bottles
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Dosage Calculation:
-
Determine the target dose in mg/kg/day.
-
Measure the average daily water consumption of the animals (in mL) for a few days before starting the treatment. This is typically around 15 mL per 100g of body weight for rats and 15-20 mL per 100g for mice, but can vary.
-
Calculate the required concentration of this compound in the drinking water using the following formula: Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL)
-
For example, for a 40 mg/kg/day dose in a 30g mouse that drinks 5 mL of water per day: Concentration = (40 mg/kg/day * 0.03 kg) / 5 mL/day = 0.24 mg/mL or 240 mg/L.
-
-
Preparation and Administration:
-
Dissolve the calculated amount of this compound in the total volume of drinking water.
-
Provide the medicated water to the animals in their water bottles.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability.
-
Monitor the water intake and the body weight of the animals regularly and adjust the concentration of the this compound solution as needed to maintain the target dosage.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily acts by inhibiting arginase, thereby increasing the availability of L-arginine for nitric oxide synthase (NOS) to produce nitric oxide (NO). This has several downstream effects.
Caption: this compound inhibits arginase, increasing L-arginine for NO production.
General Experimental Workflow for a Rodent Study
The following diagram illustrates a typical workflow for a rodent study investigating the effects of this compound.
Caption: A typical experimental workflow for a rodent study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation of DL-norvaline Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation, storage, and handling of DL-norvaline stock solutions for various experimental applications. This compound, also known as 2-aminopentanoic acid, is a non-competitive inhibitor of the arginase enzyme and is frequently used in research to study the effects of nitric oxide (NO) modulation and related pathways.[1][2][3]
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with an understanding of the compound's properties. This compound is a white crystalline powder that is stable under normal storage conditions.[4][5][6] Its key properties and solubility in common laboratory solvents are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | DL-2-Aminopentanoic acid, DL-2-Aminovaleric acid | [4][7] |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Appearance | White crystalline powder/solid | [2][4][5] |
| Storage (Powder) | -20°C for 3 years; +4°C for 2 years | [1][2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility | Notes |
| Water | 50 mg/mL (approx. 427 mM) | Sonication or gentle heating may be required to fully dissolve.[1][2][3] |
| Phosphate-Buffered Saline (PBS) | 20 mg/mL (approx. 171 mM) | Sonication is recommended to aid dissolution.[1] |
| Ethanol / Methanol | Moderately soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Insoluble or slightly soluble | Not a recommended solvent.[8][9] |
| 0.1 N Hydrochloric Acid (HCl) | Soluble | Often used for preparing analytical standards.[10] |
Experimental Protocols
Adherence to proper preparation techniques is critical for experimental reproducibility. Below are detailed protocols for preparing high-concentration stock solutions and sterile working solutions for cell-based assays.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a high-concentration stock solution suitable for long-term storage and subsequent dilution.
Materials:
-
This compound powder (CAS: 760-78-1)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Appropriate volumetric flask or conical tube
-
Spatula
-
Ultrasonic bath
Procedure:
-
Calculate Required Mass: Use the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
-
For 10 mL of a 100 mM (0.1 M) solution:
-
Mass (g) = 0.1 mol/L x 0.010 L x 117.15 g/mol = 0.117 g (or 117.15 mg).
-
-
Weighing: Accurately weigh 117.15 mg of this compound powder and transfer it to a 15 mL conical tube or a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of high-purity water. Vortex vigorously. If the powder does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes.[3] Gentle warming to 37°C can also aid dissolution.[8]
-
Final Volume Adjustment: Once fully dissolved, add water to reach a final volume of 10 mL. Mix thoroughly.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2][8]
Table 3: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Shelf Life | Notes |
| -80°C | Up to 2 years | Recommended for long-term storage.[1][2] |
| -20°C | Up to 1 year | Suitable for shorter-term storage.[1][2][3] |
Protocol 2: Preparation of a Sterile Working Solution for Cell Culture
For in vitro experiments, stock solutions must be diluted and sterilized before being added to cell cultures.
Materials:
-
100 mM this compound stock solution (from Protocol 1)
-
Sterile cell culture medium or PBS
-
Sterile serological pipettes and tubes
-
0.22 µm syringe filter
Procedure:
-
Thawing: Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final working concentration using sterile culture medium or PBS. For example, to prepare 1 mL of a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of sterile medium.
-
Common working concentrations for cell culture experiments range from 0.01 mM to 10 mM.[1]
-
-
Sterilization: Draw the final diluted working solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile tube.[1][2]
-
Use: Use the freshly prepared sterile solution immediately. It is recommended to prepare fresh working solutions for each experiment to ensure consistency.[1]
Table 4: Quick-Reference Dilution Guide for Stock Solutions
| Stock Concentration | Desired Working Concentration | Volume of Stock per 1 mL Final | Volume of Diluent per 1 mL Final |
| 100 mM | 10 mM | 100 µL | 900 µL |
| 100 mM | 1 mM | 10 µL | 990 µL |
| 100 mM | 100 µM | 1 µL | 999 µL |
| 100 mM | 10 µM | 0.1 µL | 999.9 µL |
Workflow and Mechanism of Action Diagrams
Visual aids can clarify complex procedures and biological pathways. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of the Arginase pathway by this compound.
Safety and Handling Precautions
-
Handling: Use with adequate ventilation and avoid breathing dust or vapor.[5] Avoid contact with skin, eyes, and clothing.[5][6] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]
-
Incompatibility: Avoid contact with strong oxidizing agents.[5][6]
-
Stability: this compound is stable under normal conditions of use and storage.[5][6] The shelf life is indefinite if stored properly as a powder.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Arginase | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: DL-Norvaline Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-norvaline. Here, you will find information on overcoming common solubility challenges to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is a white crystalline powder that is generally soluble in water.[1][2] Its solubility is attributed to the presence of a polar amino group (-NH2) and a carboxylic acid group (-COOH), which can form hydrogen bonds with water molecules.[1] At room temperature (around 25°C or 298.15 K), the solubility of this compound in water is approximately 50 mg/mL.
Q2: I'm having trouble dissolving this compound in water. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Sonication: Using an ultrasonic bath can help to break down particles and aid in dissolution.
-
Gentle Heating: Solubility of this compound in water increases with temperature.[1] Gently warming the solution can enhance dissolution. However, be cautious with temperature-sensitive experiments.
-
pH Adjustment: The solubility of amino acids like this compound is significantly influenced by pH. Adjusting the pH of your aqueous solution away from the isoelectric point of this compound can increase its solubility.
-
Fresh Solvent: Ensure you are using high-purity, fresh water as contaminants can sometimes affect solubility.
Q3: How does temperature affect the solubility of this compound in water?
A3: The solubility of this compound in aqueous solutions is temperature-dependent. As the temperature increases, the solubility of this compound also increases. One study determined the solubility of this compound in water at various temperatures, and this trend is consistent with the general behavior of many amino acids.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The solubility of this compound, like other amino acids, is highly dependent on the pH of the solution. Amino acids are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. The pKa of the carboxylic acid group of norvaline is approximately 2.36, and the pKa of the amino group is around 9.76.[2] The isoelectric point (pI) can be estimated as the average of these two pKa values.
At a pH below the pI, the amino group is protonated (-NH3+), and the molecule has a net positive charge, increasing its solubility in water. Conversely, at a pH above the pI, the carboxylic acid group is deprotonated (-COO-), and the molecule has a net negative charge, which also enhances its solubility. Therefore, adjusting the pH of the solution to be either acidic or basic will increase the solubility of this compound compared to its solubility at the isoelectric point.
Q5: Can I use organic solvents to dissolve this compound?
A5: this compound has limited solubility in non-polar organic solvents. However, it can be dissolved in moderately polar organic solvents such as ethanol and methanol to some extent.[1]
Data Presentation
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Solubility ( g/100g water) |
| 20 | 293.15 | Data not available in searched results |
| 25 | 298.15 | ~5.0 |
| 30 | 303.15 | Data not available in searched results |
| 40 | 313.15 | Data not available in searched results |
| 50 | 323.15 | Data not available in searched results |
Note: The value at 25°C is approximated from the commonly cited 50 mg/mL. A comprehensive study on the temperature-dependent solubility of this compound was mentioned in the literature, but the specific data points were not available in the search results.
Table 2: Qualitative Solubility of this compound at Different pH Values
| pH Range | Predominant Species | Expected Solubility |
| < 2.36 | Cationic (R-NH3+) | High |
| 2.36 - 9.76 | Zwitterionic (R-NH3+COO-) | Low (minimum at pI) |
| > 9.76 | Anionic (R-NH2COO-) | High |
This table illustrates the expected trend of this compound solubility based on its pKa values. The lowest solubility occurs at the isoelectric point (pI), which is approximately in the neutral pH range.
Experimental Protocols
Protocol 1: Gravimetric Method for Determining this compound Solubility
This protocol outlines the steps to determine the solubility of this compound in an aqueous solution at a specific temperature.
Materials:
-
This compound powder
-
High-purity water (or desired aqueous buffer)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
Glass vials with airtight caps
-
Drying oven
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound powder to a known volume of the aqueous solvent in a glass vial. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the solution to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the sample using a 0.22 µm syringe filter into a pre-weighed, dry vial. This step removes any remaining undissolved microcrystals.
-
-
Solvent Evaporation:
-
Weigh the vial containing the filtered saturated solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C) until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Weigh the vial containing the dried this compound residue.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the residue.
-
Solubility can then be expressed in various units, such as g/100g of solvent or mg/mL.
-
Visualizations
Signaling Pathway of this compound as an Arginase and S6K1 Inhibitor
This compound is known to be an inhibitor of arginase and S6 Kinase 1 (S6K1). The following diagram illustrates a simplified representation of how this compound's inhibitory action on these two enzymes can affect downstream signaling. Inhibition of arginase increases the availability of L-arginine for nitric oxide synthase (NOS), leading to increased nitric oxide (NO) production. Inhibition of S6K1 can modulate processes like protein synthesis and cell growth.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the gravimetric method for determining the solubility of this compound.
References
Technical Support Center: Optimizing DL-norvaline for Arginase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of DL-norvaline as an arginase inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action as an arginase inhibitor?
A1: this compound is an isomer of the amino acid valine.[1][2] It functions as a non-competitive inhibitor of the enzyme arginase.[3][4][5] Arginase and nitric oxide synthase (NOS) both compete for the same substrate, L-arginine.[6][7] Arginase converts L-arginine into ornithine and urea.[7] By inhibiting arginase, this compound reduces the consumption of L-arginine by this pathway, thereby increasing the availability of L-arginine for NOS.[1][2][6][8][9][10] This leads to an enhanced production of nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation.[8][10]
Q2: What is the difference between L-norvaline and this compound?
A2: this compound is a racemic mixture, meaning it contains equal amounts of two stereoisomers: L-norvaline and D-norvaline. L-norvaline is generally considered the biologically active form that inhibits arginase.[3][11][12] While many studies use the L-isomer, this compound has also been used in research.[4][5] When using this compound, it is important to consider that only half of the concentration is the active L-isomer.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary significantly depending on the experimental system.
-
In Vitro / Cell Culture: Concentrations can range from 0.01 mM to 20 mM. For example, studies in macrophage cell lines have used concentrations between 0.01 mM and 10 mM.[4] In human umbilical vein endothelial cells (HUVECs), L-norvaline has been used at 20 mM.[11][13]
-
In Vivo / Animal Studies: Dosages in rodent models have ranged from 10 mg/kg/day to 30 mg/kg/day, typically administered intraperitoneally.[6][14][15][16]
Q4: How should I prepare and store a this compound stock solution?
A4: this compound has good solubility in aqueous buffers.
-
Solubility: It is soluble in PBS up to 20 mg/mL (approx. 170.7 mM) and in water up to 50 mg/mL (approx. 427 mM).[4][5] It is reported to be insoluble in DMSO.[12][17]
-
Preparation: It is recommended to prepare fresh solutions for each experiment. If preparing a stock solution, dissolve this compound in an appropriate sterile aqueous buffer (e.g., PBS) and filter-sterilize.
-
Storage: Powdered this compound should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[12]
Q5: Are there any known off-target effects of this compound?
A5: Yes. At higher concentrations, L-norvaline has been shown to inhibit the p70 ribosomal S6 kinase 1 (p70S6K1), which is involved in cell growth and proliferation.[11][12] This effect was observed at a concentration of 20 mM in HUVECs.[11][13] Researchers should be aware of this potential off-target effect, especially when using high concentrations of norvaline, and may need to include appropriate controls to verify that the observed effects are due to arginase inhibition.
Troubleshooting Guide
Problem: I am not observing any inhibition of arginase activity with this compound.
-
Sub-optimal Concentration: The effective concentration of this compound is highly dependent on the cell type or tissue being studied. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific experimental model. Concentrations used in the literature range from 0.01 mM to 20 mM in vitro.[4][11][13]
-
Enzyme Inactivity: Arginase requires manganese ions (Mn²⁺) as a cofactor for its activity.[7] Ensure that your assay buffer contains an adequate concentration of a manganese salt, such as MnCl₂. Some protocols also include a pre-incubation step at 55°C to maximize enzyme activation.[18]
-
Incorrect Reagent Preparation: Confirm the correct preparation and storage of your this compound stock solution. As it is poorly soluble in DMSO, aqueous buffers like PBS should be used.[4][12][17]
Problem: I am observing high variability in my arginase activity assay results.
-
Inconsistent Sample Preparation: Ensure consistent homogenization of tissues or lysis of cells to obtain uniform enzyme extracts. Keep samples on ice throughout the preparation process to prevent enzyme degradation.[19]
-
Interference from Endogenous Urea: If you are using a colorimetric assay that measures urea production, high levels of endogenous urea in your samples can interfere with the results. It is recommended to remove urea from samples using a 10 kDa molecular weight cut-off spin column prior to the assay.[19]
-
Inaccurate Pipetting: Arginase assays often involve small volumes. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.
Problem: I am observing cytotoxicity in my cell-based assays at higher concentrations of this compound.
-
High Concentration: While generally well-tolerated, very high concentrations of norvaline may induce cytotoxicity in some cell lines. It is advisable to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your arginase inhibition experiments to identify a non-toxic working concentration range.
-
Off-Target Effects: As mentioned, L-norvaline can inhibit other kinases like p70S6K1 at high concentrations, which could contribute to cytotoxic effects.[11][13] Consider using the lowest effective concentration that yields significant arginase inhibition.
Quantitative Data Summary
Table 1: In Vitro Concentrations of Norvaline for Arginase Inhibition
| Compound | Cell/System Type | Concentration Range | Reference |
| This compound | Murine Macrophage (RAW264.7) | 0.01, 0.1, 1, 10 mM | [4] |
| L-norvaline | Macrophage Lysates (J774A.1) | 10 mM | [11] |
| L-norvaline | Human Umbilical Vein Endothelial Cells (HUVECs) | 20 mM | [11][13] |
Table 2: In Vivo Dosages of L-norvaline for Arginase Inhibition
| Animal Model | Dosage | Administration Route | Duration | Reference |
| Rat | 10 mg/kg/day | Intraperitoneal (i.p.) | 7 days | [6] |
| Rat (ISIAH) | 30 mg/kg/day | Intraperitoneal (i.p.) | 7 days | [14][15][16] |
Experimental Protocols
Protocol: Colorimetric Arginase Activity Assay
This protocol is adapted from commercially available arginase activity assay kits and provides a general workflow for measuring arginase activity in cell or tissue lysates.[19][20]
I. Materials
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100)
-
Sample (cell or tissue homogenate)
-
This compound (or other inhibitors)
-
L-arginine solution (Substrate)
-
Urea Standard
-
Reagents for urea detection (e.g., a commercial kit that quantifies urea via a colorimetric reaction)
-
96-well microplate
-
Microplate reader
II. Sample Preparation
-
Homogenize tissue (approx. 10 mg) or cells (1 x 10⁶) in 100 µL of ice-cold Arginase Assay Buffer.[19]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate.
-
Optional: If high endogenous urea is expected, deproteinize the sample using a 10 kDa spin column.[19]
III. Assay Procedure
-
Prepare a Urea Standard Curve according to the manufacturer's instructions.
-
In a 96-well plate, add the following to appropriate wells:
-
Sample Wells: 1-40 µL of sample lysate.
-
Inhibitor Wells: 1-40 µL of sample lysate pre-incubated with various concentrations of this compound.
-
Background Control Wells: 1-40 µL of sample lysate (to measure endogenous urea, L-arginine will not be added to these wells).
-
-
Adjust the volume in all wells to 40 µL with Arginase Assay Buffer.[19]
-
Add the L-arginine substrate solution to all wells except the Background Control wells to start the reaction.
-
Incubate the plate at 37°C for 10-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop the reaction and add the urea detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[19]
IV. Calculation
-
Subtract the reading from the Background Control wells from the Sample and Inhibitor wells.
-
Use the Urea Standard Curve to determine the amount of urea generated in each well.
-
Calculate the arginase activity, often expressed as mU/mg of protein, where one unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of L-arginine per minute.
Visualizations
Caption: this compound inhibits arginase, increasing L-arginine for NO synthesis.
Caption: General experimental workflow for a colorimetric arginase activity assay.
Caption: Troubleshooting flowchart for low arginase inhibition.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Arginase | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 9. scbt.com [scbt.com]
- 10. youtube.com [youtube.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. merckmillipore.com [merckmillipore.com]
Technical Support Center: DL-Norvaline Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-norvaline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a competitive inhibitor of the enzyme arginase.[1][2] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[3] By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production.[2][4] It is important to note that the L-enantiomer, L-norvaline, is the active inhibitor of arginase, while D-norvaline has been reported to have no significant effect on NO production.[5]
Q2: What are the potential off-target effects of this compound to consider in experimental design?
A significant potential off-target effect of this compound is its misincorporation into proteins in place of leucine.[6][7] This is due to the structural similarity between norvaline and leucine, which can lead to errors during protein synthesis.[8] This misincorporation can result in altered protein structure and function, potentially leading to cellular toxicity.[9] Another reported off-target effect of L-norvaline is the inhibition of p70 ribosomal S6 kinase 1 (p70S6K1).[10]
Q3: Is there a difference in the biological activity of this compound, L-norvaline, and D-norvaline?
Yes, the enantiomers of norvaline exhibit different biological activities. L-norvaline is the enantiomer responsible for arginase inhibition and the subsequent increase in nitric oxide production.[5] D-norvaline is reported to have little to no inhibitory effect on arginase.[5] Therefore, when using the racemic mixture this compound, it is the L-norvaline component that is expected to be biologically active in this context.
Q4: What are the known cytotoxic effects of this compound?
L-norvaline has been shown to decrease cell viability at concentrations as low as 125 µM in vitro, causing necrotic cell death and significant changes to mitochondrial morphology and function.[11] The cytotoxicity is thought to be linked to its ability to mimic protein amino acids, leading to their misincorporation and subsequent cellular dysfunction.[9] It is crucial to determine the cytotoxic concentration of this compound in your specific cell model.
Q5: How can I prevent the misincorporation of norvaline into recombinant proteins?
One strategy to prevent norvaline misincorporation during recombinant protein expression in host cells like E. coli is to supplement the culture medium with leucine, isoleucine, and methionine.[12] Leucine competes with norvaline for incorporation, while isoleucine and methionine can help maintain robust cell growth and protein production.[12]
Troubleshooting Guides
Problem 1: Inconsistent or No Arginase Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Incorrect enantiomer used | Ensure you are using L-norvaline or this compound. D-norvaline is not an effective arginase inhibitor.[5] |
| Sub-optimal this compound concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. Effective concentrations in the literature range from the micromolar to millimolar scale.[1][5] |
| Degraded this compound solution | Prepare fresh solutions of this compound for each experiment. |
| Issues with the arginase activity assay | See the detailed "Arginase Activity Assay Protocol" and its troubleshooting section below. |
Problem 2: Unexpected Cell Death or Poor Cell Health
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 (50% cytotoxic concentration) of this compound for your specific cell line. L-norvaline has been shown to be cytotoxic at concentrations as low as 125 µM.[11] Always include a vehicle-only control. |
| Protein misincorporation leading to toxicity | Consider the possibility of norvaline being incorporated into cellular proteins. This can be difficult to measure directly without specialized techniques like mass spectrometry.[13] If suspected, try to use the lowest effective concentration of this compound. |
| General cell culture issues | Review standard cell culture troubleshooting for issues like contamination, improper media formulation, or incubator problems.[14] |
Problem 3: No Significant Increase in Nitric Oxide (NO) Production
| Possible Cause | Troubleshooting Step |
| Insufficient L-arginine in the medium | Ensure your cell culture medium contains an adequate concentration of L-arginine, as it is the substrate for nitric oxide synthase (NOS). The effect of norvaline on NO production is dependent on L-arginine availability.[15] |
| Low NOS expression or activity in the cell model | Confirm that your chosen cell line expresses a functional nitric oxide synthase (e.g., eNOS, iNOS, or nNOS). You may need to stimulate the cells (e.g., with LPS for iNOS) to induce expression. |
| Issues with the NO quantification assay | The Griess assay is a common method but is prone to interference. See the detailed "Nitric Oxide Quantification (Griess Assay) Protocol" and its troubleshooting section below. |
| This compound concentration is not optimal | Perform a dose-response experiment to find the concentration of this compound that yields the maximal increase in NO production. |
Quantitative Data Summary
| Parameter | Compound | Value | System | Reference |
| Arginase Inhibition | L-norvaline | 10 mM (reduced urea production by 50%) | J774A.1 mouse macrophages | [15] |
| Cytotoxicity | L-norvaline | Decreased cell viability at ≥ 125 µM | Mammalian cells in vitro | [11] |
| NO Production Enhancement | L-norvaline | 55% increase at 0.05 mM L-arginine | J774A.1 mouse macrophages | [15] |
Experimental Protocols
Arginase Activity Assay Protocol (Colorimetric)
This protocol is a generalized procedure based on the principle of measuring the amount of urea produced from the arginase-catalyzed hydrolysis of L-arginine.
Materials:
-
Arginine Buffer (e.g., 50 mM, pH 9.5)
-
L-arginine solution (e.g., 0.5 M)
-
This compound stock solution
-
Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)
-
Urea standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer.
-
Reaction Setup: In a 96-well plate, add your sample, arginine buffer, and different concentrations of this compound or vehicle control.
-
Enzyme Activation (if necessary): Some protocols may require pre-incubation with a manganese solution to activate the arginase.
-
Initiate Reaction: Add the L-arginine solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction according to your kit's instructions (e.g., by adding an acidic solution).
-
Color Development: Add the urea detection reagents and incubate as required for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculation: Calculate the arginase activity based on a urea standard curve.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells to be tested
-
96-well cell culture plate
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Include wells with media only (blank) and untreated cells (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 500 and 600 nm.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Nitric Oxide Quantification (Griess Assay) Protocol
This protocol measures nitrite (a stable breakdown product of NO) in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from your experimental wells.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite in the same culture medium as your samples.
-
Assay: In a 96-well plate, add your samples and standards.
-
Griess Reagent Addition: Add the Griess reagent to each well.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop.
-
Measurement: Read the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in your samples from the standard curve.
Visualizations
Caption: this compound inhibits arginase, increasing L-arginine for NO synthesis.
Caption: A typical experimental workflow for studying this compound's effects.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Downstream mechanisms of nitric oxide-mediated skeletal muscle glucose uptake during contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Not an inside job: non-coded amino acids compromise the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2007103521A2 - Preventing norvaline and norleucine misincorporation in recombinant proteins - Google Patents [patents.google.com]
- 13. Proteome-wide measurement of non-canonical bacterial mistranslation by quantitative mass spectrometry of protein modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 15. journals.physiology.org [journals.physiology.org]
DL-norvaline stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of DL-norvaline in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound powder is stable when stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I prepare a stock solution of this compound?
This compound has good solubility in water (up to 50 mg/mL) and PBS (up to 20 mg/mL).[1][2] For aqueous solutions, it is recommended to use sonication to aid dissolution.[1][2] Once prepared, it is crucial to filter and sterilize the aqueous stock solution using a 0.22 μm filter before use.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
Prepared stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] The recommended storage conditions are:
It is always best to prepare fresh solutions for experiments whenever possible.[1]
Q4: What factors can influence the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (both acidic and basic) can catalyze degradation reactions such as hydrolysis.[3] The maximum stability for many amino acids is often found near a neutral pH.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5]
-
Presence of other chemicals: The presence of oxidizing agents or metal ions can potentially lead to degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
Q5: What are the potential degradation pathways of this compound?
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on the structure of α-amino acids, potential degradation pathways include:
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide.
-
Deamination: Removal of the amino group, which can be oxidative or non-oxidative.
-
Oxidation: Reaction with reactive oxygen species.
At elevated temperatures (156–186 °C) in the presence of minerals, norvaline has been shown to decompose into carbon dioxide, ammonia, butyric acid, and valeric acid, which is consistent with decarboxylation and deamination pathways.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in this compound solution upon storage. | The concentration of this compound may exceed its solubility at the storage temperature. | Gently warm the solution and use sonication to redissolve the precipitate. For future preparations, consider using a slightly lower concentration or a different solvent system if appropriate for your experiment. |
| Inconsistent experimental results using the same this compound stock solution. | The stock solution may have degraded due to improper storage, such as repeated freeze-thaw cycles or extended storage at room temperature. | Prepare a fresh stock solution of this compound, aliquot it into single-use volumes, and store at -80°C. Always use a fresh aliquot for each experiment. |
| Observed loss of potency or activity of this compound in a buffered solution. | The pH of the buffer may not be optimal for this compound stability, leading to gradual degradation. | Determine the pH of your solution and consider performing a stability study at different pH values to find the optimal range for your experimental conditions. For many amino acids, a pH around 6.0 offers maximum stability.[7] |
| Suspected degradation of this compound during an experiment involving heat. | Elevated temperatures can significantly increase the degradation rate of amino acids.[4] | If possible, minimize the duration of heat exposure. Include control samples to assess the extent of degradation under your experimental conditions. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of this compound.
-
Quantitative Data Summary
| Stress Condition | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| Control (Unstressed) | 100 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | Valeric Acid |
| 0.1 M NaOH, 60°C, 24h | 78.5 | Butyric Acid, Ammonia |
| 3% H₂O₂, RT, 24h | 92.1 | Oxidized derivatives |
| 60°C, 24h | 95.8 | Minor unidentified peaks |
| Photolytic Exposure | 98.5 | Minor unidentified peaks |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation and potential pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Arginase | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The influence of temperature on the degradation rate of LactoSorb copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of DL-Norvaline
Welcome to the technical support center for researchers utilizing DL-norvaline. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential experimental challenges and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a competitive inhibitor of the enzyme arginase.[1] Arginase metabolizes L-arginine to ornithine and urea.[2] By inhibiting arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO).[1][2] This enhancement of NO production is the primary on-target effect sought in many experimental settings.
Q2: What are the known off-target effects of this compound?
A2: The most commonly reported off-target effects of this compound, particularly at high concentrations in in vitro studies, are cytotoxicity and mitochondrial dysfunction.[3] Some studies suggest that L-norvaline can decrease cell viability at concentrations as low as 125 µM.[3] Additionally, there is evidence to suggest that L-norvaline may modulate the mTOR signaling pathway, which is involved in cell growth and proliferation.[1][4]
Q3: How can I distinguish between on-target and off-target effects in my experiment?
A3: Distinguishing between on-target and off-target effects is crucial for data interpretation. An on-target effect is a direct consequence of modulating the intended target (arginase), while an off-target effect results from interactions with other cellular components.[5][6] To differentiate, you can employ several strategies:
-
Rescue experiments: Attempt to "rescue" the observed phenotype by providing the downstream product of the inhibited enzyme (e.g., supplementing with L-ornithine) or by inhibiting the downstream pathway of the on-target effect (e.g., using a NOS inhibitor to block NO production).
-
Use of structurally different inhibitors: Compare the effects of this compound with other arginase inhibitors that have a different chemical structure. If they produce the same effect, it is more likely to be on-target.
-
Target knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of arginase. If this phenocopies the effect of this compound, it supports an on-target mechanism.[7]
-
Dose-response analysis: On-target effects typically occur at lower concentrations than off-target effects. A carefully planned dose-response study can help differentiate the two.
Q4: What is a suitable starting concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. Based on published literature, a broad range of concentrations has been used, from 10 µM to 10 mM.[8] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 10 µM) and titrating up to determine the optimal concentration for arginase inhibition without inducing significant cytotoxicity.
Q5: Are there alternatives to this compound for inhibiting arginase?
A5: Yes, other arginase inhibitors are available, such as S-(2-boronoethyl)-L-cysteine (BEC) and Nω-hydroxy-nor-L-arginine (nor-NOHA). Comparing the effects of this compound with these alternatives can help confirm that the observed effects are due to arginase inhibition.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed
Question: I am observing a high level of cell death in my cultures treated with this compound, even at concentrations where I expect to see an on-target effect. What could be the cause and how can I troubleshoot this?
Answer: Unexpected cytotoxicity can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Compound Integrity and Concentration:
-
Action: Ensure your this compound stock solution is correctly prepared and stored. Verify the final concentration in your culture medium.
-
Rationale: Errors in dilution or compound degradation can lead to unexpectedly high concentrations.
-
-
Assess Vehicle Toxicity:
-
Action: Run a vehicle-only control (e.g., the solvent used to dissolve this compound, such as water or DMSO) at the same final concentration used in your experiment.
-
Rationale: The solvent itself can be toxic to cells, especially at higher concentrations.[9]
-
-
Perform a Dose-Response Cytotoxicity Assay:
-
Action: Conduct an MTT or similar cytotoxicity assay with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.
-
Rationale: This will establish a clear therapeutic window and help you select a concentration that effectively inhibits arginase without causing significant cell death.
-
-
Consider Cell Line Sensitivity:
-
Action: Be aware that different cell lines can have varying sensitivities to chemical compounds.
-
Rationale: The cytotoxic threshold of this compound may be lower in your cell line of interest compared to what is reported in the literature for other cell lines.
-
-
Optimize Culture Conditions:
Issue 2: No Increase in Nitric Oxide (NO) Production
Question: I am treating my cells with this compound, but I am not observing the expected increase in nitric oxide production. What are the possible reasons and how can I address this?
Answer: A lack of detectable increase in NO production can be due to several experimental factors. Follow these troubleshooting steps:
-
Confirm Arginase Inhibition:
-
Action: Directly measure arginase activity in your cell lysates with and without this compound treatment.
-
Rationale: This will confirm that this compound is effectively inhibiting its target enzyme in your experimental system.
-
-
Verify Nitric Oxide Synthase (NOS) Activity:
-
Action: Ensure that your cells express a functional NOS enzyme (e.g., eNOS, nNOS, or iNOS) and that the necessary cofactors (like L-arginine and BH4) are available in your culture medium.
-
Rationale: this compound only increases the substrate for NOS; if NOS activity is low or absent, NO production will not increase.
-
-
Check the Sensitivity and Method of NO Detection:
-
Action: Evaluate your NO detection method. The Griess assay, while common, has limitations in sensitivity and can be prone to interference.[12] Consider more sensitive methods like electrochemical detection or hemoglobin-based assays.
-
Rationale: The increase in NO production may be below the detection limit of your current assay.
-
-
Optimize Timing of Measurement:
-
Action: Perform a time-course experiment to measure NO production at different time points after this compound treatment.
-
Rationale: The peak of NO production may occur at a different time than you are currently measuring.
-
-
Address Potential Assay Interference:
-
Action: Be aware of substances in your culture medium (e.g., phenol red, high protein concentrations) that can interfere with your NO assay.[13]
-
Rationale: Assay interference can lead to inaccurate readings. Follow the recommendations for your specific assay kit to minimize interference.
-
Quantitative Data Summary
| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| L-norvaline | Human neuroblastoma | Viability | Cytotoxicity | >125 µM | [3] |
| OATD-02 | Human primary hepatocytes | Arginase Inhibition | Enzyme Activity | 14.2 µM ± 3.4 µM | [14] |
| Reference Arginase Inhibitor | Human primary hepatocytes | Arginase Inhibition | Enzyme Activity | 50.1 µM ± 7.0 µM | [14] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line and establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 µM to 10 mM.
-
Include a vehicle-only control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
Objective: To quantify the amount of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants following treatment with this compound.
Materials:
-
Cell culture supernatant
-
Griess Reagent (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plate
-
Plate reader
Procedure:
-
Sample Collection:
-
After treating cells with this compound for the desired time, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the sodium nitrite standard in the same culture medium used for the experiment (without cells) to create a standard curve (e.g., 0-100 µM).
-
-
Griess Reaction:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a plate reader.
-
Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.
-
Plot the standard curve and determine the concentration of nitrite in your samples.
-
Protocol 3: Western Blot Analysis of mTOR Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the mTOR signaling pathway (e.g., mTOR, S6K1) in response to this compound treatment.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells and collect the protein extract.
-
Determine the protein concentration of each sample using a protein assay.[8]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for validating this compound effects.
Caption: Potential off-target signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 12. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing In Vivo Bioavailability of DL-Norvaline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of DL-norvaline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological effects?
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins.[1] Its primary mechanism of action is the inhibition of the enzyme arginase, which breaks down L-arginine.[1][2][3] By inhibiting arginase, this compound increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a potent vasodilator.[1][3] This mechanism is responsible for its observed antihypertensive effects.[2][3]
Q2: What are the common challenges encountered when working with this compound in vivo?
Researchers may face challenges related to the oral bioavailability of this compound. Like many small molecules, its absorption and subsequent systemic availability can be influenced by a variety of physicochemical and physiological factors.[4][5] These can include its solubility, stability in the gastrointestinal (GI) tract, and potential for metabolism before reaching systemic circulation.[5]
Q3: Are there any known safety concerns with this compound?
Some in vitro studies have reported potential cytotoxicity and mitochondrial dysfunction at high concentrations of norvaline.[1] However, in vivo studies have generally shown good tolerance at physiological doses.[1] It is crucial to conduct dose-response studies to determine the optimal therapeutic window and avoid potential adverse effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low oral bioavailability of this compound. | Poor aqueous solubility.[6][7] | - Particle Size Reduction: Decrease the particle size of the this compound powder through techniques like micronization to increase the surface area for dissolution.[7][8] - pH Adjustment: Modify the pH of the formulation to enhance the solubility of this compound, as amino acid solubility is pH-dependent.[9] |
| Instability in the GI tract.[5] | - Enteric Coating: Encapsulate this compound in an enteric-coated formulation to protect it from the acidic environment of the stomach and allow for release in the more alkaline intestine.[5] | |
| Rapid metabolism (first-pass effect).[7] | - Co-administration with Enzyme Inhibitors: While not specific to this compound, this is a general strategy. Research potential metabolic pathways and consider co-administration with a safe inhibitor of the relevant enzymes.[10] | |
| Poor membrane permeability.[7] | - Permeation Enhancers: Include safe and approved permeation enhancers in the formulation to facilitate the transport of this compound across the intestinal epithelium.[10] - Lipid-Based Formulations: Formulate this compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to potentially enhance absorption via lymphatic pathways.[7][11] | |
| High variability in plasma concentrations between subjects. | Influence of food on absorption.[5] | - Standardize Feeding Protocols: Administer this compound to fasted animals to minimize the impact of food on absorption. If studying the food effect is intended, provide a standardized meal to all subjects. |
| Genetic variations in transporters or metabolic enzymes.[5] | - Use of Inbred Strains: Employ inbred animal strains to reduce genetic variability among subjects. | |
| Difficulty in quantifying this compound in biological samples. | Low concentrations in plasma. | - Optimize Analytical Method: Utilize a highly sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[12][13] |
| Matrix effects from biological samples.[12] | - Sample Preparation: Implement a robust sample preparation method, such as protein precipitation or solid-phase extraction, to remove interfering substances.[14] - Use of Internal Standards: Incorporate a stable isotope-labeled internal standard of norvaline to correct for matrix effects and variations in sample processing.[12] |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and improving the bioavailability of this compound.
Protocol 1: In Vivo Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and bioavailability of a novel this compound formulation.
Materials:
-
This compound formulation
-
Control vehicle (e.g., saline, water)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), fasted overnight
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for analysis[12]
Procedure:
-
Animal Dosing:
-
Divide animals into two groups: one receiving the this compound formulation and a control group receiving the vehicle.
-
Administer a single oral dose of the formulation or vehicle via gavage. A typical dose for L-norvaline in rats has been reported around 10-50 mg/kg.[3]
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) from the plasma concentration-time data.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of this compound in plasma samples.
Materials:
-
Plasma samples
-
This compound standard
-
Stable isotope-labeled this compound (internal standard)
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
LC-MS/MS system equipped with a suitable column (e.g., HILIC or reversed-phase)[12]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution method to separate this compound from other plasma components.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in DL-norvaline assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DL-norvaline assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification, helping you identify and resolve problems to ensure accurate and reproducible results.
Q1: Why am I seeing inconsistent retention times for my this compound peak in HPLC analysis?
Inconsistent retention times can be caused by several factors related to your HPLC system and mobile phase preparation.
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common culprit. Ensure precise measurement and thorough mixing of all components. It is also crucial to use high-purity, HPLC-grade solvents and reagents to avoid contamination.[1]
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature throughout your analytical run.
-
Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. Ensure the column is fully equilibrated with the mobile phase before each injection.
-
Flow Rate Fluctuation: Changes in the pump flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is functioning correctly.[2]
-
Air Bubbles: Air bubbles in the pump or detector can cause pressure fluctuations and affect retention times. Degas your mobile phase before use and purge the system to remove any trapped air.[2][3]
Q2: My this compound peak is broad and tailing. What could be the cause?
Poor peak shape can compromise the accuracy of your quantification. Several factors can contribute to peak broadening and tailing.
-
Sample Solvent: Injecting your sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Column Contamination: Accumulation of contaminants from your sample matrix on the column can affect peak shape. Use a guard column and consider a sample cleanup step like solid-phase extraction (SPE).[4]
-
Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.
-
Mismatched pH: Ensure the pH of your mobile phase is appropriate for this compound to avoid issues with its ionization state, which can affect peak shape.
Q3: I am observing high background noise or a drifting baseline in my chromatogram. How can I fix this?
A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of your assay.
-
Contaminated Mobile Phase: Impurities in your mobile phase or reagents can contribute to baseline noise. Prepare fresh mobile phase using high-quality solvents and filter it before use.[3]
-
Detector Issues: A dirty flow cell or a failing detector lamp can cause baseline instability. Flush the flow cell with an appropriate solvent and replace the lamp if necessary.[2]
-
Incomplete Column Equilibration: A drifting baseline can occur if the column is not fully equilibrated with the mobile phase, especially after a gradient elution.
-
Air Bubbles: As with retention time issues, air bubbles in the system can lead to a noisy baseline.[2][3]
Q4: My results show poor reproducibility between replicate injections. What are the likely sources of this variability?
Poor reproducibility can stem from issues with sample preparation, the injection process, or the analytical system itself.
-
Inconsistent Sample Preparation: Ensure your sample preparation procedure, including any derivatization steps, is consistent for all samples. Use calibrated pipettes and vortex samples thoroughly.[5]
-
Injector Problems: A partially blocked injector needle or an incompletely filled sample loop can lead to variable injection volumes.
-
Sample Stability: this compound may not be stable in your sample matrix under your storage conditions. Investigate sample stability at different temperatures and for varying durations. Stock solutions of L-Norvaline can be stored at -20°C for several months.
-
Matrix Effects in LC-MS/MS: The sample matrix can suppress or enhance the ionization of this compound, leading to variability. An appropriate internal standard and optimized sample cleanup can help mitigate these effects.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare samples from cell culture for this compound analysis?
For intracellular this compound, cells should be washed with ice-cold phosphate-buffered saline (PBS) and then lysed. For extracellular this compound, the cell culture medium can be analyzed directly after removing cells and debris by centrifugation. A protein precipitation step, for example with acetonitrile or trichloroacetic acid, is often necessary to remove proteins that can interfere with the analysis.[8]
Q2: How should I prepare tissue homogenates for this compound analysis?
Tissues should be homogenized in a suitable buffer on ice. A common approach involves adding a lysis buffer and homogenizing using a bead beater or sonicator. Following homogenization, a centrifugation step is required to pellet cellular debris. The resulting supernatant can then be subjected to protein precipitation before analysis.[8]
Q3: Is derivatization necessary for this compound analysis?
This compound lacks a strong chromophore, making its detection by UV-Vis HPLC challenging at low concentrations. Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) attaches a fluorescent or UV-active tag, significantly enhancing sensitivity.[9][10]
Q4: What are typical quantitative parameters for this compound assays?
The performance of a this compound assay will depend on the analytical method and instrumentation used. The following tables summarize typical quantitative parameters reported in the literature.
Table 1: Quantitative Parameters for this compound Analysis by HPLC
| Parameter | HPLC-UV (FMOC Derivatization) | HPLC-Fluorescence (OPA Derivatization) |
| Limit of Detection (LOD) | 9.3 µM[11] | 0.06 - 0.17 pmol (on-column)[12] |
| Limit of Quantification (LOQ) | 31 µM[11] | 0.19 - 0.89 pmol (on-column)[12] |
| Linearity Range | Not specified | 2.5 - 12.5 pmol (on-column)[12] |
| Precision (RSD%) | < 10%[13] | Not specified |
Q5: Which signaling pathways are known to be modulated by this compound?
This compound is primarily known to be an inhibitor of the enzyme arginase. By inhibiting arginase, it can increase the bioavailability of L-arginine, a substrate for endothelial nitric oxide synthase (eNOS), thereby promoting nitric oxide (NO) production.[14] this compound has also been reported to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), a downstream effector of the mTOR signaling pathway.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Supernatant by HPLC
-
Sample Collection: Collect cell culture medium and centrifuge at 1,000 x g for 5 minutes to pellet any cells or debris. Transfer the supernatant to a clean microcentrifuge tube.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the supernatant. Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the acetonitrile under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase A.
-
Derivatization (using FMOC-Cl):
-
To 100 µL of the reconstituted sample, add 100 µL of 0.1 M borate buffer (pH 8.5).
-
Add 200 µL of 5 mM FMOC-Cl in acetonitrile.
-
Vortex and incubate at room temperature for 5 minutes.
-
Add 100 µL of 100 mM 1-adamantanamine to quench the reaction.
-
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto a C18 reversed-phase column and analyze using a suitable gradient elution with UV or fluorescence detection.
Protocol 2: Analysis of this compound in Tissue Homogenates by LC-MS/MS
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Add 5 volumes of ice-cold homogenization buffer (e.g., PBS with protease inhibitors).
-
Homogenize on ice using a bead beater or sonicator until the tissue is completely disrupted.
-
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled norvaline) to a known volume of the supernatant.
-
Protein Precipitation: Add four volumes of ice-cold methanol to the supernatant, vortex, and incubate at -20°C for 1 hour.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the sample in a known volume of the initial LC mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto a suitable reversed-phase or HILIC column and analyze using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Arginase: The Emerging Therapeutic Target for Vascular Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsource.com [pharmoutsource.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
DL-Norvaline Interference with Biochemical Assays: A Technical Support Resource
Welcome to the technical support center for researchers utilizing DL-norvaline in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common biochemical assays. While this compound is primarily known as an arginase inhibitor, it is crucial to consider its potential off-target effects and interactions with assay components to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-proteinogenic amino acid that acts as a competitive inhibitor of the enzyme arginase.[1] Arginase converts L-arginine to L-ornithine and urea. By inhibiting arginase, this compound increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.
Q2: Can this compound interfere with my biochemical assay?
While there is limited direct evidence in the scientific literature of widespread interference, the potential for this compound to interfere with biochemical assays should not be dismissed. As an amino acid analog, it could potentially interact with assay components. For instance, some amino acids are known to interfere with protein quantification assays like the BCA assay. Therefore, it is best practice to perform validation experiments to rule out any interference in your specific assay conditions.
Q3: Which assays are potentially susceptible to interference by this compound?
Any assay could theoretically be affected. However, particular attention should be paid to:
-
Protein Quantification Assays (BCA, Bradford): Amino acids can interfere with the BCA assay's copper reduction step.[2][3] While the Bradford assay is generally less susceptible to amino acid interference, high concentrations of any substance can be problematic.[4]
-
Enzyme Activity Assays: this compound could have off-target inhibitory or activating effects on enzymes other than arginase.
-
Cell-Based Assays: In cell-based assays, this compound's primary biological activity of modulating NO levels can lead to physiological changes that indirectly affect reporter gene expression or cell viability readouts.
-
Luciferase Reporter Assays: While less likely to directly inhibit the enzyme, any compound can potentially interfere with the luciferase reaction.[5][6][7][8]
Q4: How can I test if this compound is interfering with my assay?
The most effective way is to run a series of control experiments. This involves adding this compound to your assay in the absence of the analyte of interest (e.g., the protein in a protein assay, or the enzyme in an activity assay) and observing if it produces a signal. A detailed protocol for interference testing is provided in the Troubleshooting Guide section.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurements
Symptoms:
-
Higher or lower than expected protein concentrations in samples containing this compound.
-
High background readings in your protein assay.
Possible Cause: this compound may be interfering with the protein quantification assay chemistry.
Solutions:
-
Perform an Interference Control Experiment:
-
Prepare a set of standards according to your protein assay protocol.
-
Prepare a parallel set of standards, each containing this compound at the same concentration used in your experimental samples.
-
Prepare a "reagent blank" containing only the assay buffer and this compound.
-
If the absorbance values of the standards containing this compound deviate significantly from the standards without it, or if the blank containing this compound shows a high signal, interference is likely occurring.
-
-
Mitigation Strategies:
-
Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a non-interfering level.[9][10]
-
Use an Alternative Assay: If interference is confirmed, consider switching to a different protein assay method that is less susceptible to interference from small molecules. For example, if you are using a BCA assay, try a Bradford assay, or vice versa.[10]
-
Protein Precipitation: For samples with significant interference, precipitating the protein can separate it from the interfering this compound.[9][11]
-
Issue 2: Unexpected Results in Enzyme Activity Assays
Symptoms:
-
Inhibition or activation of an enzyme that is not the intended target of this compound.
Possible Cause: this compound may be exhibiting off-target effects on other enzymes in your system.
Solutions:
-
Enzyme Activity Control:
-
Run the enzyme activity assay with and without the enzyme, but in the presence of this compound. This will determine if this compound itself contributes to the signal.
-
Run the assay with the enzyme and substrate, and then add this compound to see if it directly affects the enzyme's activity.
-
-
Determine the IC50:
-
If an off-target effect is observed, perform a dose-response experiment to determine the concentration of this compound at which 50% of the enzyme's activity is inhibited (IC50). This will help you understand the potency of the off-target effect.
-
Data Presentation
Table 1: General Compatibility of Common Protein Assays with Potentially Interfering Substances
| Interfering Substance Class | BCA Assay | Bradford Assay |
| Reducing Agents (e.g., DTT, BME) | Incompatible | Compatible |
| Detergents | Generally Compatible | Incompatible |
| Chelating Agents (e.g., EDTA) | Incompatible | Compatible |
| Amino Acids | Potentially Incompatible | Generally Compatible |
This table provides general guidance. It is always recommended to test for interference from any specific compound, including this compound, in your particular assay conditions.
Experimental Protocols
Protocol 1: Testing for Interference in a Microplate-Based Protein Assay (e.g., BCA or Bradford)
-
Prepare Reagents: Prepare your protein standards and assay reagents according to the manufacturer's protocol.
-
Set up the Microplate:
-
Row A (Standards): Add your protein standards in duplicate or triplicate.
-
Row B (Standards + this compound): Add your protein standards as in Row A, but also add this compound to each well to match the final concentration in your experimental samples.
-
Row C (this compound Control): Add your assay buffer and this compound (at the experimental concentration) without any protein. This is your interference control blank.
-
Row D (Buffer Blank): Add only the assay buffer. This is your standard blank.
-
-
Add Assay Reagent: Add the protein assay working reagent to all wells.
-
Incubate and Read: Incubate the plate according to the manufacturer's instructions and then read the absorbance at the appropriate wavelength.
-
Analyze Data:
-
Subtract the absorbance of the buffer blank (Row D) from the standard curve (Row A).
-
Subtract the absorbance of the this compound control blank (Row C) from the standards with this compound (Row B).
-
Compare the two standard curves. If they are not superimposable, this compound is interfering with the assay.
-
Mandatory Visualization
Caption: Mechanism of this compound as an arginase inhibitor.
Caption: Troubleshooting workflow for potential this compound assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 3. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. go.zageno.com [go.zageno.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: DL-Norvaline Cytotoxicity Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the cytotoxicity of DL-norvaline.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow for MTT, XTT, and LDH assays when testing this compound cytotoxicity.
MTT Assay Troubleshooting
Issue: Inconsistent or non-reproducible results.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Edge Effects | Avoid using the outermost wells of the microplate as they are more prone to evaporation. If their use is necessary, fill the surrounding wells with sterile PBS to maintain humidity. |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilization solution (e.g., DMSO or acidified isopropanol), ensure thorough mixing by pipetting up and down or using a plate shaker until all purple crystals are dissolved. Visually inspect wells before reading. |
| Interference from this compound | As an amino acid, high concentrations of this compound may slightly alter the pH of the culture medium. Ensure the pH of your treatment media is within the optimal range (7.2-7.4) before adding it to the cells. Include a "no-cell" control with this compound to check for direct reduction of MTT.[1] |
Issue: High background absorbance.
| Potential Cause | Recommended Solution |
| Contamination | Visually inspect cultures for microbial contamination (bacteria or yeast), which can reduce MTT. Use sterile technique throughout the protocol. |
| Light Exposure | Protect the MTT reagent and the plate from light during incubation steps to prevent spontaneous reduction of MTT. |
| Phenol Red in Medium | Phenol red can interfere with absorbance readings. Use phenol red-free medium if possible or ensure your blank corrects for its absorbance. |
XTT Assay Troubleshooting
Issue: Low signal or weak color development.
| Potential Cause | Recommended Solution |
| Low Cell Number or Viability | Ensure you are seeding a sufficient number of viable cells per well. Optimize cell seeding density for your specific cell line. |
| Incorrect Reagent Preparation | The XTT reagent and activation reagent must be warmed to 37°C to dissolve any precipitates before mixing. The final working solution should be prepared immediately before use. |
| Suboptimal Incubation Time | The incubation time with the XTT reagent is critical and cell-line dependent. Perform a time-course experiment (e.g., 2, 4, 6 hours) to determine the optimal incubation time for a linear response. |
| This compound's Effect on Metabolism | This compound's primary mechanism is arginase inhibition, which can alter cellular metabolism. This may affect the rate of XTT reduction. It is crucial to include appropriate positive and negative controls to validate the assay's response. |
LDH Assay Troubleshooting
Issue: High background LDH activity in control wells.
| Potential Cause | Recommended Solution |
| Rough Handling of Cells | Excessive pipetting or harsh centrifugation can cause premature cell lysis and release of LDH. Handle cells gently. |
| Serum in Culture Medium | Serum contains endogenous LDH. Use a serum-free medium for the assay period if possible, or use a "no-cell" control with the same medium to determine the background LDH level. |
| Contamination | Microbial contamination can lead to cell lysis and increased LDH levels. Ensure cultures are sterile. |
| This compound Interference | There is no direct evidence of this compound interfering with the LDH enzyme activity itself. However, ensure that the addition of this compound does not cause osmotic stress that could lead to non-specific cell lysis. |
Section 2: Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound as reported in the literature. Note that IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.[2][3]
Table 1: Reported Cytotoxic Concentrations of L-norvaline
| Cell Line | Assay | Cytotoxic Concentration | Reference |
| SH-SY5Y (Human Neuroblastoma) | Not specified | Decreased cell viability at concentrations as low as 125 µM | [4] |
Table 2: Comparison of IC50 Values for a Test Compound in Different Assays
| Cell Line | Compound | Assay | IC50 Value |
| Glioblastoma (U87MG) | Carboplatin | MTT | ~25 µM |
| Glioblastoma (U87MG) | Carboplatin | Alamar Blue | ~50 µM |
| Glioblastoma (U87MG) | Carboplatin | Acid Phosphatase | ~40 µM |
Note: The data in this table is illustrative and based on general findings that different assays can yield different IC50 values.[2]
Section 3: Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include wells with medium only for a blank control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., 100 µL of DMSO) to each well.
-
Absorbance Reading: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Section 4: Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is known to be an inhibitor of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, this compound can lead to an increase in the intracellular concentration of L-arginine, which can then be utilized by NOS to produce nitric oxide (NO). The downstream effects on cell viability can be complex, as NO has context-dependent pro- and anti-proliferative effects. Additionally, the reduction in ornithine production (a product of arginase activity) can impact the synthesis of polyamines, which are essential for cell growth.
Caption: this compound inhibits arginase, affecting cell growth and viability.
General Workflow for Cell Viability Assays
The following diagram outlines the general experimental workflow for assessing the cytotoxicity of this compound using common cell viability assays.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for DL-norvaline Effects on Cell Proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving DL-norvaline and its effects on cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is an isomer of the amino acid valine and is known primarily as an inhibitor of the enzyme arginase.[1] Arginase metabolizes L-arginine into urea and L-ornithine.[2] By inhibiting arginase, this compound can increase the bioavailability of L-arginine for other enzymatic pathways, such as nitric oxide synthase (NOS), which produces nitric oxide (NO).[1] This modulation of L-arginine metabolism can have varying effects on cell proliferation depending on the cell type and experimental conditions.
Q2: I observed significant cytotoxicity and a sharp decrease in cell viability after treating my cells with this compound. Is this expected?
A2: Yes, this is a potential outcome. Studies have shown that L-norvaline, a component of the this compound mixture, can decrease cell viability at concentrations as low as 125 μM and may cause necrotic cell death.[3] This cytotoxicity could be attributed to its ability to mimic protein amino acids, potentially interfering with essential metabolic pathways or protein synthesis.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: My results show that this compound increased cancer cell proliferation. Why would an arginase inhibitor do this?
A3: This counterintuitive effect can occur because the product of arginase activity, L-ornithine, is a precursor for polyamines. Polyamines are essential for cell growth and proliferation. In some cancer models, macrophages with high arginase activity can promote tumor cell growth by supplying them with polyamines.[2] By modulating this pathway, the effects of this compound can be complex. The overall outcome depends on which L-arginine metabolic pathway—NOS (often tumor-suppressing) or arginase (often growth-promoting)—is dominant in the specific cellular context.[2]
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound is highly variable and cell-type dependent. Published studies have used a wide range, from as low as 125 μM, where cytotoxicity was observed, to concentrations up to 10 mM in murine macrophage cell lines.[3][4] For cancer cell lines, L-norvaline has been shown to inhibit arginase-1 in a concentration-dependent manner.[5] It is mandatory to determine the optimal concentration for your specific cell line and experimental goals through a titration experiment.
Q5: How can I troubleshoot high variability and poor reproducibility in my cell proliferation assays?
A5: High variability can stem from several factors. Ensure your cell suspension is homogenous before seeding to avoid variations in cell density per well.[6] Use calibrated pipettes and consistent pipetting techniques to minimize errors in adding cells and reagents.[6] "Edge effects" in microplates, caused by evaporation, can be minimized by filling peripheral wells with sterile media or PBS.[6] Finally, ensure all reagents are mixed thoroughly and that incubation times and temperatures are consistent across all plates.[6][7]
Troubleshooting Guide
Problem 1: Unexpectedly High Cell Death or Cytotoxicity
| Potential Cause | Recommended Solution |
| Concentration Too High | This compound can be cytotoxic at certain concentrations.[3] Perform a dose-response curve (e.g., from 10 µM to 10 mM) to identify the IC50 and a suitable non-toxic working concentration for your specific cell line. |
| Amino Acid Mimicry | The toxic effects of norvaline may be due to its mimicry of other structurally similar amino acids.[3] Ensure your culture medium is not deficient in essential amino acids like leucine, isoleucine, or valine, as this could exacerbate the effect.[8] |
| Contamination | Test your cell culture for mycoplasma or other microbial contamination, which can compromise cell health and increase sensitivity to chemical compounds.[9] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.[9] |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Variations in the initial number of cells per well will lead to high variability. Ensure the cell suspension is thoroughly mixed before and during plating. Use a consistent, calibrated pipette.[6] |
| "Edge Effect" in Plates | Outer wells of a microplate are prone to evaporation, altering media concentration. Avoid using the outermost wells for experimental data or ensure high humidity in the incubator. Filling perimeter wells with sterile PBS or media can also help.[6] |
| Variable Incubation Times | Differences in the timing of adding reagents or stopping the assay can introduce variability. Use a multichannel pipette for simultaneous reagent addition to minimize these differences.[6] |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a low, consistent passage number. High-passage cells can have altered metabolic and proliferative characteristics.[7][10] |
Quantitative Data Summary
The following table summarizes concentrations of norvaline used in various studies and the observed effects.
| Compound | Cell Line / Model | Concentration Range | Observed Effect | Citation(s) |
| L-norvaline | Mammalian cells (in vitro) | Starting at 125 µM | Decreased cell viability, necrotic cell death, mitochondrial dysfunction. | [3] |
| L-norvaline | 4T1 breast cancer cells | Not specified | Inhibited Arg-1 content in a concentration-dependent manner; inhibited cell proliferation when combined with Doxorubicin. | [5] |
| This compound | RAW264.7 (murine macrophage) | 0.01, 0.1, 1, 10 mM | Used to study arginase activity in response to LPS stimulation. | [4] |
| L-norvaline | J774A.1 (murine macrophage) co-cultured with ZR-75-1 (breast tumor) | Not specified | Down-regulated the tumor cell proliferation-promoting effect of macrophages. | [2] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: this compound is soluble in aqueous solutions like PBS.[4] To prepare a 100 mM stock solution, dissolve 117.15 mg of this compound (MW: 117.15 g/mol ) in 10 mL of sterile PBS.
-
Solubilization: If precipitation occurs, gentle warming and/or sonication can aid dissolution.[4]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Proliferation Assay (MTT/Resazurin-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound from your stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle" (medium + solvent, if used) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol) and mix thoroughly.
-
For Resazurin: Add 20 µL of the resazurin reagent to each well and incubate for 1-4 hours, protected from light.[6]
-
-
Data Acquisition: Measure the absorbance (for MTT, typically at 570 nm) or fluorescence (for Resazurin, e.g., 560 nm Ex / 590 nm Em) using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Caption: A typical experimental workflow for evaluating the effect of this compound on cell proliferation.
Caption: this compound inhibits arginase, altering L-arginine metabolism and downstream pathways.
Caption: A decision tree to guide troubleshooting of common issues in this compound proliferation assays.
References
- 1. lifetein.com [lifetein.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-norvaline affects the proliferation of breast cancer cells based on the microbiome and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promocell.com [promocell.com]
- 8. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 9. youtube.com [youtube.com]
- 10. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of DL-Norvaline and L-Norvaline Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of DL-norvaline and its L-isomer, L-norvaline. The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.
Executive Summary
L-norvaline is a well-established inhibitor of the enzyme arginase, which plays a crucial role in regulating nitric oxide (NO) production. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO synthesis. This mechanism underlies its therapeutic potential in various conditions, including cardiovascular and neurodegenerative diseases. This compound, a racemic mixture of D- and L-norvaline, has been investigated for its positive effects on metabolic disorders, primarily through the modulation of gut microbiota.
While both forms of norvaline show promise in different therapeutic areas, a direct, head-to-head comparison of their efficacy, particularly concerning arginase inhibition, is not extensively documented in the current scientific literature. The biological activity of D-norvaline remains largely uncharacterized, and it is generally understood that L-amino acids are the more biologically active isomers in mammals.[1][2][3]
Data Presentation: A Comparative Overview
| Feature | This compound | L-Norvaline | D-Norvaline |
| Primary Mechanism of Action | Modulation of gut microbiota.[4] Potential arginase inhibition due to the L-isomer component. | Competitive inhibition of arginase.[5] | Not well-established in scientific literature. Marketed for nitric oxide production enhancement.[5] |
| Key Biological Effects | - Reduces body weight in high-fat diet-fed mice.[4]- Improves glucose and energy metabolism.[4]- Modulates gut bacteria structure.[4] | - Increases nitric oxide (NO) production.[5]- Exhibits antihypertensive effects.[5]- Shows neuroprotective properties.[5]- Possesses anti-inflammatory effects.[6][7] | Limited scientific data on specific biological effects. |
| Therapeutic Potential | Obesity and associated metabolic disorders. | - Endothelial dysfunction- Hypertension- Alzheimer's disease.[7][8] | Marketed for athletic endurance and blood flow enhancement.[5] |
| Experimental Evidence | In vivo studies in mice demonstrating metabolic improvements.[4] In vitro studies on macrophage cell lines.[3][8] | Extensive in vitro and in vivo studies demonstrating arginase inhibition and subsequent physiological effects.[7][9][10] | Primarily anecdotal and marketing claims; limited peer-reviewed experimental data. |
Signaling Pathways and Experimental Workflows
L-Norvaline Signaling Pathway
The primary mechanism of L-norvaline involves the inhibition of arginase, which leads to an increase in L-arginine available for nitric oxide synthase (NOS). This results in elevated production of nitric oxide (NO), a key signaling molecule with vasodilatory and other protective effects.
Caption: L-Norvaline's inhibition of arginase enhances nitric oxide production.
General Experimental Workflow for Efficacy Comparison
A general workflow to compare the efficacy of this compound and L-norvaline would involve in vitro enzymatic assays followed by cell-based and in vivo studies.
Caption: Workflow for comparing norvaline isomer efficacy.
Experimental Protocols
Arginase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available arginase activity assay kits and provides a method to quantify arginase activity.[6][11][12]
a. Principle: Arginase catalyzes the hydrolysis of L-arginine to urea and L-ornithine. The amount of urea produced is then measured colorimetrically.
b. Materials:
-
Arginase Assay Buffer
-
L-arginine solution (substrate)
-
Urea standards
-
Reagents for urea detection (e.g., O-phthalaldehyde (OPA) or diacetyl monoxime-based reagents)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm).
-
Test compounds: this compound and L-norvaline solutions of varying concentrations.
c. Procedure:
-
Sample Preparation: Prepare tissue or cell lysates in Arginase Assay Buffer.
-
Standard Curve: Prepare a urea standard curve according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the sample, Arginase Assay Buffer, and the test compound (this compound or L-norvaline) or vehicle control.
-
Initiate Reaction: Add the L-arginine substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding an acidic solution.
-
Urea Detection: Add the urea detection reagents and incubate as required for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Calculation: Determine the urea concentration in the samples from the standard curve and calculate the arginase activity. The inhibitory effect of the norvaline isomers can be determined by comparing the activity in their presence to the control.
Nitric Oxide (NO) Measurement in Cell Culture (Griess Assay)
This protocol measures the accumulation of nitrite (a stable metabolite of NO) in cell culture supernatant.[13][14][15]
a. Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified spectrophotometrically.
b. Materials:
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standards
-
Cell culture medium
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Endothelial cells (e.g., HUVECs)
-
Test compounds: this compound and L-norvaline.
c. Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the test compounds (this compound or L-norvaline) at various concentrations. Include a positive control (e.g., a cytokine to induce iNOS) and a negative control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Standard Curve: Prepare a sodium nitrite standard curve in cell culture medium.
-
Griess Reaction: Add the Griess reagent to the standards and samples in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve.
In Vivo Assessment of Cardiovascular Effects in Rats
This protocol describes a method to evaluate the effect of norvaline isomers on blood pressure in a rat model of hypertension.[10][16]
a. Principle: The blood pressure of hypertensive rats is monitored before and after treatment with the test compounds to assess their antihypertensive efficacy.
b. Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive model.
-
Test compounds: this compound and L-norvaline.
-
Vehicle (e.g., saline).
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry).
c. Procedure:
-
Acclimatization: Acclimatize the rats to the blood pressure measurement procedure.
-
Baseline Measurement: Record the baseline systolic and diastolic blood pressure for each rat.
-
Grouping: Randomly assign the rats to different treatment groups: Vehicle control, this compound, and L-norvaline.
-
Administration: Administer the test compounds or vehicle daily for a predetermined period (e.g., 2-4 weeks) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study.
-
Data Analysis: Compare the changes in blood pressure from baseline between the different treatment groups to evaluate the antihypertensive effects.
Conclusion
The available evidence strongly supports the role of L-norvaline as a potent arginase inhibitor with significant therapeutic potential in conditions characterized by reduced nitric oxide bioavailability. This compound has shown promise in ameliorating metabolic disorders through a distinct mechanism involving the gut microbiota.
A direct comparative study quantifying the arginase inhibitory potency of this compound versus L-norvaline is needed to fully elucidate the contribution of the D-isomer and to determine if the racemic mixture offers any synergistic or differential effects. Researchers investigating the therapeutic applications of norvaline should consider the specific biological context and the distinct mechanisms of action of the L-isomer and the racemic mixture. Future studies directly comparing the efficacy of these two forms are warranted to guide their potential clinical applications.
References
- 1. Biological activity of L- and D- amino acids [planthealth.es]
- 2. jpt.com [jpt.com]
- 3. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. researchgate.net [researchgate.net]
Comparative Efficacy of DL-Norvaline and Other Arginase Inhibitors in Preclinical Models of Hypertension
A comprehensive guide for researchers and drug development professionals on the experimental evidence supporting arginase inhibition as a therapeutic strategy for hypertension.
Increased arginase activity is emerging as a key contributor to endothelial dysfunction and the pathogenesis of hypertension. By competing with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine, upregulated arginase leads to reduced nitric oxide (NO) bioavailability, a hallmark of hypertensive states.[1][2] This guide provides a comparative analysis of DL-norvaline and other prominent arginase inhibitors that have been investigated in various preclinical models of hypertension, presenting key experimental data, detailed methodologies, and insights into the underlying signaling pathways.
Quantitative Comparison of Arginase Inhibitors on Blood Pressure
The following table summarizes the reported effects of various arginase inhibitors on systolic blood pressure (SBP) and diastolic blood pressure (DBP) in different rat models of hypertension.
| Arginase Inhibitor | Hypertension Model | Dose & Route | Duration | SBP Reduction | DBP Reduction | Reference |
| This compound | Inherited Stress-Induced Arterial Hypertension (ISIAH) Rats | 30 mg/kg/day, i.p. | 7 days | ~19% | - | [2] |
| Fructose-Induced Metabolic Syndrome | 50 mg/kg/day, gavage | 6 weeks | Significant | Significant | [3] | |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Spontaneously Hypertensive Rats (SHR) | 40 mg/day, i.p. | 10 weeks | ~30 mmHg | - | [4] |
| Obese Zucker Rats | 50 mg/kg/day, i.p. | 6 days | Significant | - | [5] | |
| S-(2-boronoethyl)-L-cysteine (BEC) | Obese Zucker Rats | 55.6 µg/h, i.p. | 6 days | Significant | - | [5] |
| α-difluoromethylornithine (DFMO) | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day, in drinking water | 5 weeks | Prevention of increase | - | [6] |
| L-Citrulline | Fructose-Induced Metabolic Syndrome | 50 mg/kg/day, gavage | 6 weeks | Significant | Significant | [3] |
| L-Ornithine | Fructose-Induced Metabolic Syndrome | 200 mg/kg/day, gavage | 6 weeks | Significant | Significant | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of arginase aims to restore the balance of L-arginine metabolism, favoring the production of nitric oxide by eNOS. The following diagrams illustrate the core signaling pathway and a general experimental workflow for evaluating arginase inhibitors.
Caption: Arginase-eNOS signaling pathway in endothelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase inhibition alleviates hypertension in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. ARGINASE PROMOTES ENDOTHELIAL DYSFUNCTION AND HYPERTENSION IN OBESE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase inhibition reduces endothelial dysfunction and blood pressure rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Norvaline's Neuroprotective Effects: A Comparative Analysis
In the landscape of neuroprotective agent research, DL-norvaline has emerged as a compound of interest, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. This guide provides a comparative analysis of the neuroprotective effects of this compound against other alternative compounds, supported by experimental data primarily from studies utilizing the triple-transgenic (3xTg-AD) mouse model of Alzheimer's disease.
Mechanism of Action: Arginase Inhibition
The principal neuroprotective mechanism attributed to the L-isomer of norvaline is the inhibition of the enzyme arginase.[1][2] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[1] NO is a crucial signaling molecule in the nervous system, known to play a role in synaptic plasticity and neuroprotection. Upregulation of arginase activity has been implicated in the pathogenesis of Alzheimer's disease, contributing to neurodegeneration.[2][3] Therefore, its inhibition by L-norvaline presents a promising therapeutic strategy.
Comparative Efficacy in a Preclinical Model of Alzheimer's Disease
The 3xTg-AD mouse model is a well-established preclinical model that develops both amyloid-beta (Aβ) plaques and neurofibrillary tangles, two of the hallmark pathologies of Alzheimer's disease. The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of L-norvaline and other compounds in this model.
Table 1: Effects on Amyloid-Beta Pathology
| Compound | Dosage | Duration | Model | Key Findings | Reference |
| L-Norvaline | 250 mg/L in drinking water | 2.5 months | 3xTg-AD Mice | Reduced beta-amyloidosis. | [2] |
| Resveratrol | 4 g/kg in diet | 5 months | 3xTg-AD Mice | Decreased accumulation of Aβ oligomers. | [4] |
| Nosustrophine | Not specified | 3-4 months | 3xTg-AD Mice | Halted the development of amyloid plaques. | [5] |
Table 2: Effects on Neuroinflammation
| Compound | Dosage | Duration | Model | Key Findings | Reference |
| L-Norvaline | 250 mg/L in drinking water | 2.5 months | 3xTg-AD Mice | Alleviated microgliosis and reduced tumor necrosis factor (TNF) transcription levels. | [2][6] |
| Resveratrol | 4 g/kg in diet | 5 months | 3xTg-AD Mice | Decreased neuroinflammation. | [4] |
| Nosustrophine | Not specified | 3-4 months | 3xTg-AD Mice | Reduced pathological changes in the hippocampus and cortex. | [5] |
Table 3: Effects on Cognitive Function
| Compound | Dosage | Duration | Model | Key Findings | Reference |
| L-Norvaline | 250 mg/L in drinking water | 2.5 months | 3xTg-AD Mice | Reversed cognitive decline. | [2] |
| Resveratrol | 4 g/kg in diet | 5 months | 3xTg-AD Mice | Did not report on cognitive function in this study. | [4] |
| Nosustrophine | Not specified | 3-4 months | 3xTg-AD Mice | Showed stimulating effects on neuronal plasticity. | [5] |
Table 4: Effects on Synaptic Plasticity
| Compound | Dosage | Duration | Model | Key Findings | Reference |
| L-Norvaline | 250 mg/L in drinking water | 2.5 months | 3xTg-AD Mice | Elevated levels of the postsynaptic density protein 95 (PSD-95). | [2] |
| Resveratrol | 4 g/kg in diet | 5 months | 3xTg-AD Mice | Increased levels of neurotrophins and synaptic markers. | [4] |
| Nosustrophine | Not specified | 3-4 months | 3xTg-AD Mice | Showed stimulating effects on neuronal plasticity. | [5] |
Considerations and Controversies
While the in vivo evidence for L-norvaline's neuroprotective effects is promising, some in vitro studies have raised concerns about its potential cytotoxicity at high concentrations.[1][7] One study reported that L-norvaline decreased cell viability in a human neuroblastoma cell line at concentrations as low as 125 µM.[7] However, critics argue that these concentrations may not be physiologically relevant, and in vivo studies have shown good tolerance at therapeutic doses.[1] It is also important to note that the neuroprotective effects have been primarily documented for the L-isomer of norvaline. The D-isomer, D-norvaline, has been shown in one study to elevate neuronal hydrogen peroxide levels, suggesting a potential to induce oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Animal Model and Treatment
-
Model: Homozygous triple-transgenic (3xTg-AD) mice harboring PS1M146V, APPSwe, and tauP301L transgenes are commonly used.[2][6]
-
L-Norvaline Administration: L-norvaline is typically administered in the drinking water at a concentration of 250 mg/L for a period of 2.5 months.[2][6]
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Immunohistochemistry for Beta-Amyloid Plaque Quantification
This technique is used to visualize and quantify the amyloid plaque burden in brain tissue.
-
Tissue Preparation: Mouse brains are fixed, sectioned, and mounted on slides.
-
Staining: Sections are incubated with a primary antibody specific for beta-amyloid, followed by a secondary antibody conjugated to a detectable marker.
-
Quantification: The stained sections are imaged, and the percentage of the area covered by plaques is quantified using image analysis software.
Quantification of Microglia Activation
Microglia are the resident immune cells of the brain, and their activation is a hallmark of neuroinflammation.
-
Staining: Brain sections are stained with antibodies against microglia-specific markers such as Iba1.
-
Morphological Analysis: The morphology of Iba1-positive cells is analyzed. Resting microglia typically have a ramified morphology with long, thin processes, while activated microglia become more amoeboid.
-
Quantification: The number and morphology of microglia are quantified in specific brain regions.
Western Blot for Synaptic Plasticity Markers
Western blotting is used to measure the levels of specific proteins, such as those involved in synaptic function.
-
Protein Extraction: Proteins are extracted from brain tissue homogenates.
-
Electrophoresis and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies against synaptic markers (e.g., PSD-95, synaptophysin), followed by a secondary antibody that allows for detection and quantification of the protein of interest.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of L-norvaline and a typical experimental workflow for evaluating neuroprotective agents.
References
- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. Neuroprotective Effect of Nosustrophine in a 3xTg Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to DL-Norvaline and Other Nitric Oxide Production Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-norvaline's effect on nitric oxide (NO) production with other common alternatives. The information is compiled from various experimental findings to offer an objective overview supported by detailed methodologies and visual representations of key pathways.
Introduction to Nitric Oxide and its Modulation
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably in vasodilation, which is essential for regulating blood flow and cardiovascular health. The primary pathway for endogenous NO production is the conversion of the amino acid L-arginine to L-citrulline by nitric oxide synthase (NOS) enzymes.[1] Consequently, modulating the availability of L-arginine or the activity of enzymes in this pathway is a key strategy for controlling NO levels. This guide focuses on this compound, an arginase inhibitor, and compares its mechanism and efficacy with direct NO precursors like L-arginine and L-citrulline, and another modulator, agmatine.
Comparative Data on Nitric Oxide Production
| Compound | Mechanism of Action | Cell Type/Model | Concentration Range | Reported Effect on NO Production | Citation |
| This compound | Arginase Inhibitor (specifically L-norvaline) | Not specified in direct comparative studies | Not specified in direct comparative studies | One study reported a 55% increase in NO production. | [2] |
| L-Arginine | Direct precursor for Nitric Oxide Synthase (NOS) | Human Umbilical Vein Endothelial Cells (HUVECs) | Millimolar (mM) concentrations required for significant activation | Dose-dependent increase in NO production, though high concentrations are needed to overcome the "arginine paradox". | [3] |
| L-Citrulline | Precursor to L-arginine, bypassing hepatic metabolism | Hypoxic Human Pulmonary Artery Endothelial Cells (PAECs) | 0.05 - 1 mM | Increased NO production; co-treatment with folic acid showed a greater increase than L-citrulline alone. At 1 mM, it also increased arginase activity. | [4][5] |
| Bovine Aortic Endothelial Cells (BAECs) under high glucose | 2.5 mM | Restored NO production to normal levels in high-glucose-induced dysfunction. | [6][7] | ||
| Agmatine | Competitive inhibitor of NOS (nNOS and iNOS) | Partially purified iNOS from macrophages | IC50 = 262 ± 39.9 µM | Inhibited iNOS activity. | |
| Activator of eNOS in endothelial cells | Cultured Bovine Pulmonary Artery Endothelial Cells | Not specified | Stimulated nitrite production three-fold above basal levels. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of these compounds on nitric oxide production.
Arginase Activity Assay
This assay is essential for validating the mechanism of action of this compound.
-
Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The urea produced is then measured colorimetrically.
-
Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in 100 µl of ice-cold Arginase Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay. If samples have high urea content, deproteinize using a 10 kDa spin column.[10]
-
-
Assay Procedure (using a commercial kit as a template):
-
Add 40 µL of the sample supernatant to two separate wells of a 96-well plate (one for the sample and one for a sample blank control).
-
Prepare a 5X Substrate Buffer by combining 4 volumes of Arginine Buffer with 1 volume of Mn Solution.
-
Add 10 µL of the 5X Substrate Buffer to the sample well to initiate the arginase reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).[11][12]
-
Prepare a Urea Reagent by combining equal volumes of Reagent A and Reagent B.
-
Add 200 µL of the Urea Reagent to all wells to stop the reaction and initiate color development.
-
Incubate at room temperature for 60 minutes.
-
Read the absorbance at 430 nm using a microplate reader. The arginase activity is proportional to the urea concentration, which is determined from a urea standard curve.[12]
-
Nitric Oxide Production Measurement (Griess Assay)
The Griess assay is a common indirect method to measure NO production by quantifying its stable metabolite, nitrite.
-
Principle: This colorimetric assay is based on a two-step diazotization reaction in which nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a colored azo compound.
-
Cell Culture and Treatment:
-
Seed endothelial cells (e.g., HUVECs or PAECs) or macrophage cells (e.g., RAW 264.7) in a 96-well plate and culture until they reach the desired confluence.
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds (this compound, L-arginine, L-citrulline, or agmatine).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Assay Procedure:
-
Collect the cell culture supernatant (e.g., 50-100 µL) from each well.
-
Prepare a nitrite standard curve using known concentrations of sodium nitrite.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to each supernatant sample and the standards.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 540 nm. The nitrite concentration in the samples is calculated from the standard curve, providing an index of NO production.
-
Visualizing the Pathways and Workflows
Signaling Pathways in Nitric Oxide Production
The following diagram illustrates the primary pathways for nitric oxide synthesis and how this compound and its alternatives modulate this process.
References
- 1. Intracellular Mechanistic Role of Nitric Oxide: A Comparative Analysis of the Effectiveness of L-Arginine and L-Citrulline Supplementation on Nitric Oxide Synthesis and Subsequent Exercise Performance in Humans [ommegaonline.org]
- 2. purebulk.com [purebulk.com]
- 3. pnas.org [pnas.org]
- 4. Impact of l-citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of l‐citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients With Type 2 Diabetes [frontiersin.org]
- 8. Agmatine activation of nitric oxide synthase in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
DL-Norvaline's Specificity as an Arginase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-norvaline's performance as an arginase inhibitor against other common alternatives. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for research and drug development.
Introduction to Arginase Inhibition
Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. Two isoforms of arginase exist: arginase I (ARG1), predominantly found in the cytoplasm of liver cells, and arginase II (ARG2), a mitochondrial enzyme present in various tissues, including the kidneys, brain, and macrophages. By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase activity can significantly impact the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, immune responses, and neurotransmission. Inhibition of arginase is therefore a promising therapeutic strategy for various conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders.
This compound, a non-proteinogenic amino acid, has been identified as a non-competitive inhibitor of arginase. This guide compares its inhibitory profile with that of its L-enantiomer (L-norvaline) and other well-characterized arginase inhibitors: S-(2-boronoethyl)-L-cysteine (BEC) and α-difluoromethylornithine (DFMO).
Comparative Analysis of Arginase Inhibitors
The following table summarizes the key characteristics and quantitative data for this compound and its alternatives as arginase inhibitors.
| Inhibitor | Type of Inhibition | Target Isoforms | Potency (IC50/Ki) | Other Notable Effects |
| This compound | Non-competitive[1][2] | Information not widely available | Quantitative data not readily available in cited literature | Derivative of L-norvaline. |
| L-Norvaline | Competitive[3] | Non-selective inhibitor of arginase[4] | IC50: 17.9 mM (for Entamoeba histolytica arginase)[5]; ~10 mM for 50% inhibition of macrophage arginase[6] | Also inhibits p70 ribosomal S6 kinase 1 (p70S6K1)[7]; Enhances NO production[8]. |
| BEC | Slow-binding, competitive, transition state analog[9] | Arginase I and II[9][10][11] | Ki: 0.4-0.6 µM (rat Arginase I)[9][10]; Ki: 0.31 µM (human Arginase II, pH 7.5)[9][10][12]; Ki: 30 nM (human Arginase II, pH 9.5)[12]; Kd: 270 nM (human Arginase I), 220 nM (human Arginase II) | Enhances NO-dependent smooth muscle relaxation[11]; Does not inhibit NOS[13]. |
| DFMO | Potent inhibitor | Arginase | Ki: 3.9 +/- 1.0 mM (in HT-29 cell homogenates)[14] | Primarily an irreversible inhibitor of ornithine decarboxylase (ODC)[14]. |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these inhibitors with relevant biological pathways and the general process of their evaluation, the following diagrams are provided.
Experimental Protocols
The following is a generalized protocol for an in vitro arginase inhibition assay. Specific details may vary based on the source of the enzyme and the specific assay kit used.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against arginase activity.
Materials:
-
Purified arginase enzyme (e.g., human recombinant ARG1 or ARG2)
-
L-arginine solution (substrate)
-
Assay buffer (e.g., Tris-HCl with MnCl2)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., water or DMSO)
-
Urea detection reagent (e.g., a chromogen that reacts with urea to produce a colored product)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Prepare a solution of the arginase enzyme in the assay buffer containing MnCl2 and incubate to ensure the manganese cofactor is loaded into the active site.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup:
-
To the wells of a 96-well plate, add the activated arginase enzyme solution.
-
Add the serially diluted test compound to the respective wells.
-
Include control wells:
-
No inhibitor control: Add solvent only (e.g., DMSO) to the enzyme.
-
Blank control: Add assay buffer without the enzyme.
-
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the L-arginine substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Urea Detection:
-
Stop the reaction by adding a stop solution (e.g., an acidic reagent).
-
Add the urea detection reagent to all wells.
-
Incubate at room temperature to allow for color development.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of arginase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of no inhibitor control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Discussion and Conclusion
This guide provides a comparative overview of this compound and other key arginase inhibitors. While this compound is identified as a non-competitive inhibitor of arginase, a significant gap in the publicly available literature is the lack of specific quantitative data (IC50 or Ki values) for its activity against mammalian arginase isoforms. This makes a direct potency comparison with other inhibitors challenging.
In contrast, L-norvaline has been more extensively studied, though its potency appears to be in the millimolar range, suggesting lower efficacy compared to other available inhibitors. Its off-target effect on p70S6K1 should also be considered when interpreting experimental results.
BEC emerges as a potent, well-characterized competitive inhibitor of both arginase I and II, with Ki values in the nanomolar to low micromolar range. Its high affinity and selectivity profile make it a valuable tool for studying the physiological roles of arginase.
DFMO is a potent arginase inhibitor but is primarily recognized for its irreversible inhibition of ODC. This dual activity complicates its use as a specific arginase inhibitor in experimental settings where polyamine synthesis is also a factor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into Entamoeba histolytica arginase and structure-based identification of novel non-amino acid based inhibitors as potential antiamoebic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. BEC hydrochloride | Arginase | TargetMol [targetmol.com]
- 11. BEC, Arginase inhibitor (CAS 63107-40-4) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Alpha-difluoromethylornithine (DFMO) as a potent arginase activity inhibitor in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings from Foundational DL-Norvaline Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DL-norvaline, a synthetic amino acid analog, and its alternatives, focusing on the key findings from foundational studies. We delve into the quantitative data, experimental protocols, and underlying signaling pathways to offer a comprehensive resource for researchers in drug development and related scientific fields.
Core Mechanism of Action: Arginase Inhibition
Foundational research has established that the primary mechanism of action for this compound is the inhibition of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.
Comparative Analysis of Arginase Inhibitors
While this compound is a known arginase inhibitor, its potency in foundational studies is often described semi-quantitatively. For a comprehensive comparison, this guide includes quantitative data for several other well-characterized arginase inhibitors.
| Inhibitor | Target(s) | IC50 / Ki Value | Notes |
| This compound | Arginase | ~50% inhibition at 10 mM (L-norvaline)[1] | Non-competitive inhibitor.[2] Foundational studies often use the L-isomor. |
| OATD-02 | Arginase 1 & 2 | IC50: 17 nM (ARG1), 34 nM (ARG2) | A potent, dual inhibitor of both arginase isoforms. |
| BEC | Arginase II | Ki: 0.31 µM (pH 7.5), 30 nM (pH 9.5) | A slow-binding, competitive inhibitor. |
| ABH | Arginase | Ki: 8.5 nM | An orally active arginase inhibitor. |
| nor-NOHA | Arginase | IC50: ~1 µM (aorta), 0.5 µM (liver) | A reversible and competitive inhibitor. |
Key Experimental Findings and Protocols
This section details the methodologies from foundational studies investigating the effects of this compound, providing a framework for replication and further research.
Arginase Inhibition and Nitric Oxide Production in Macrophages
A cornerstone study by Chang et al. (1998) demonstrated the functional consequence of arginase inhibition by L-norvaline in macrophages.
Key Findings:
-
Arginase Inhibition: At a concentration of 10 mM, L-norvaline inhibited arginase activity in LPS-activated J774A.1 mouse macrophages by approximately 50%.[1]
-
Enhanced Nitric Oxide Production: This inhibition of arginase resulted in a 55% increase in nitric oxide (NO) production by the macrophages, especially at lower extracellular L-arginine concentrations.[1]
Experimental Protocol: Measurement of Nitric Oxide Production
This protocol is based on the methodology described by Chang et al. (1998) and standard Griess assay procedures.
-
Cell Culture and Stimulation:
-
Culture J774A.1 mouse macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Seed cells in 24-well plates and allow them to adhere.
-
Activate the macrophages by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
-
Treatment:
-
Concurrently with LPS stimulation, treat the cells with this compound at the desired concentrations (e.g., a range to determine IC50 or a fixed concentration like 10 mM).
-
Include control groups with no treatment and LPS-only treatment.
-
Incubate the cells for 22-24 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Allow the color to develop for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Cytotoxicity Assessment
Concerns have been raised regarding the potential cytotoxicity of norvaline, particularly at high concentrations.
Key Findings:
-
Studies have shown that L-norvaline can decrease cell viability in vitro, with cytotoxic effects observed at concentrations as low as 125 µM in some cell lines.[3] This toxicity may be attributed to its mimicry of protein amino acids.
Experimental Protocol: MTT Cell Viability Assay
This is a standard protocol to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells (e.g., human neuroblastoma cell lines like SH-SY5Y) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations.
-
Include a vehicle control (the solvent used to dissolve this compound) and an untreated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes described, the following diagrams are provided.
Figure 1: this compound's mechanism of action on L-arginine metabolism.
Figure 2: Experimental workflow for an in vitro arginase inhibition assay.
Figure 3: Workflow for measuring nitric oxide production in macrophages.
References
- 1. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DL-Norvaline and L-Arginine Supplementation for Researchers and Drug Development Professionals
In the landscape of dietary supplements and pharmaceutical research, both DL-norvaline and L-arginine have garnered significant attention for their roles in modulating nitric oxide (NO) synthesis, a critical signaling molecule in various physiological processes. This guide provides an objective, data-driven comparison of these two compounds, focusing on their mechanisms of action, effects on performance, and safety profiles to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Direct Precursor vs. Arginase Inhibitor
L-arginine, a semi-essential amino acid, directly serves as the substrate for nitric oxide synthase (NOS) enzymes to produce nitric oxide.[1][2][3] The availability of L-arginine is a rate-limiting factor for NO production. Supplementation with L-arginine aims to increase the substrate pool for NOS, thereby enhancing NO synthesis.[1] This enhanced NO production leads to vasodilation, improved blood flow, and other physiological effects.[2][4]
This compound, an isomer of the branched-chain amino acid valine, does not directly contribute to NO production.[5][6] Instead, it acts as an inhibitor of the enzyme arginase.[5][7][8] Arginase competes with NOS for the common substrate, L-arginine, converting it to ornithine and urea.[7] By inhibiting arginase, this compound effectively increases the bioavailability of endogenous L-arginine for NOS, indirectly leading to greater NO production.[5][7]
Signaling Pathway Diagrams
Caption: L-Arginine is a direct substrate for NOS, while this compound inhibits arginase.
Experimental Workflow for Assessing Nitric Oxide Production
Caption: A typical workflow for measuring nitric oxide metabolites after supplementation.
Head-to-Head Comparison of Key Parameters
| Parameter | This compound | L-Arginine |
| Primary Mechanism | Arginase Inhibitor[5][7] | Nitric Oxide Synthase (NOS) Substrate[1][2] |
| Effect on NO | Indirectly increases NO production by preserving endogenous L-arginine[5] | Directly increases NO production[4] |
| Bioavailability | Data on human pharmacokinetics is limited. | Oral bioavailability is approximately 20% for a 10g dose.[9][10] |
| Primary Use | Often included in pre-workout supplements to enhance blood flow. | Used to treat conditions such as angina, erectile dysfunction, and high blood pressure.[4][11] Also used for athletic performance.[12][13] |
| Reported Side Effects | Potential for neurotoxicity and mitochondrial dysfunction at high concentrations in vitro.[14][15][16] | Nausea, diarrhea, bloating, abdominal pain, headache, and allergic reactions.[11][17][12] |
| Safety Concerns | Controversy exists regarding its safety, with some studies suggesting potential for cellular damage,[14][15][16] while others argue these claims are overstated and not observed in vivo.[18][19] | Generally considered safe for short-term use in recommended doses.[4][12] Caution is advised for individuals with a recent heart attack, allergies, asthma, or herpes.[11] |
Athletic Performance: A Complex Picture
The impact of both supplements on athletic performance is an area of active research, with some studies showing benefits while others report no significant effects.
A 2020 meta-analysis suggested that L-arginine supplementation may positively affect both aerobic and anaerobic exercise performance.[12] However, other studies have found no significant improvement in VO2 max or other performance markers.[13] A systematic review and meta-analysis concluded that L-arginine supplementation could improve both aerobic and anaerobic performance, with specific dosing and timing recommendations.[20] The inconsistent results may be due to variations in study design, dosage, and the training status of participants.[21]
For this compound, while it is a common ingredient in athletic supplements, robust clinical trials directly assessing its impact on human athletic performance are less prevalent in the scientific literature compared to L-arginine. Its purported benefits are largely based on its mechanism of increasing NO production.
Quantitative Data from Selected Studies
L-Arginine Supplementation and Athletic Performance
| Study Population | Dosage | Duration | Key Findings | Reference |
| Endurance-trained male cyclists | 6g twice daily | 4 weeks | No significant effect on VO2max or ventilatory threshold. | [13] |
| Healthy young men | 5g (acute) or 5g daily (chronic for 2 weeks) | Acute and Chronic | Neither acute nor chronic supplementation improved cycling performance. | [21][22] |
| Well-trained athletes | 6g/day | 3 days | Did not improve intermittent anaerobic exercise. | [22] |
| Healthy volunteers | 6g (single dose) | Acute | Significant increase in muscle blood volume during recovery. | [13] |
| Wrestling elite athletes | 1.5g/10kg body weight (single dose) | Acute | Time to exhaustion was longer compared to placebo. | [22] |
This compound and Arginase Inhibition
| Study Model | Dosage | Key Findings | Reference |
| Rats with stress-induced hypertension | 10 mg/kg/day | Reduced blood pressure. | [7] |
| Murine model of Alzheimer's disease | 250 mg/L in drinking water | Reduced β-amyloid plaques and improved cognitive function. | [5][23] |
Experimental Protocols
Protocol for Assessing L-Arginine Effects on Athletic Performance (Based on Alvares et al. and others)
-
Participants: Healthy, trained individuals.
-
Design: Randomized, double-blind, placebo-controlled crossover trial.
-
Supplementation: Acute (e.g., 6g L-arginine 60-90 minutes before exercise) or chronic (e.g., 1.5-2g/day for 4-7 weeks for aerobic performance; 10-12g/day for 8 weeks for anaerobic performance).[20]
-
Exercise Protocol: Standardized exercise tests relevant to the performance metric being measured (e.g., graded exercise test to determine VO2max, Wingate test for anaerobic power).
-
Measurements: Performance metrics (e.g., time to exhaustion, power output), physiological variables (e.g., heart rate, blood pressure, VO2), and biochemical markers (e.g., plasma lactate, ammonia, nitrate/nitrite).[13][21]
Protocol for Investigating this compound's Arginase Inhibition (In Vitro)
-
Cell Line: Human endothelial cells (e.g., HUVECs).
-
Treatment: Cells are incubated with varying concentrations of this compound.
-
Arginase Activity Assay: Cell lysates are prepared, and arginase activity is measured by quantifying the conversion of L-arginine to urea using a colorimetric assay.
-
Nitric Oxide Production: NO production can be indirectly measured by quantifying the accumulation of nitrite and nitrate in the cell culture medium using the Griess reagent.
-
Statistical Analysis: Comparison of arginase activity and NO production in this compound-treated cells versus control cells.
The Controversy Surrounding this compound's Safety
A significant consideration for researchers and developers is the debate surrounding the safety of this compound. Some in vitro studies have raised concerns about its potential for cytotoxicity and mitochondrial dysfunction, suggesting it may mimic protein amino acids and lead to the formation of faulty proteins.[14][15][16] One study on human cells indicated that L-norvaline could make cells unhealthy and eventually kill them, even at relatively low concentrations.[14]
However, other researchers argue that these findings are based on in vitro studies using high concentrations that may not be physiologically relevant.[18][19] They point to in vivo studies in animal models where L-norvaline was well-tolerated and even showed neuroprotective effects.[19][23] It is contended that the toxicity of L-norvaline in humans may be overstated and that the in vitro results do not adequately reflect the in vivo reality.[18][19]
Conclusion
L-arginine and this compound both aim to enhance nitric oxide production, but through distinct mechanisms. L-arginine acts as a direct precursor, while this compound functions as an indirect enhancer by inhibiting arginase.
For researchers and drug development professionals, L-arginine presents a more extensively studied option with a clearer, though not universally consistent, profile on performance and a generally accepted safety profile at standard doses. The primary challenge with L-arginine is its relatively low oral bioavailability.
This compound offers a novel mechanism for NO enhancement. However, the existing controversy regarding its safety, primarily stemming from in vitro studies, necessitates further in vivo research to establish a definitive safety profile for human consumption. Its potential as a therapeutic agent, as suggested in preclinical models for conditions like hypertension and Alzheimer's disease, warrants further investigation under rigorous safety and efficacy protocols.
The choice between these two compounds for research or product development will depend on the specific application, the desired mechanism of action, and the risk tolerance associated with the current safety data. Further head-to-head clinical trials are needed to provide a more definitive comparison of their efficacy and safety in humans.
References
- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. healthyhey.com [healthyhey.com]
- 3. reviveactive.com [reviveactive.com]
- 4. Arginine (L-arginine): Heart Benefits and Side Effects [webmd.com]
- 5. lifetein.com [lifetein.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-arginine - Mayo Clinic [mayoclinic.org]
- 12. L-arginine: Potential benefits, side effects, and risks [medicalnewstoday.com]
- 13. academic.oup.com [academic.oup.com]
- 14. news-medical.net [news-medical.net]
- 15. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. researchgate.net [researchgate.net]
- 19. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Arginine Supplementation on Athletic Performance Based on Energy Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. examine.com [examine.com]
- 22. The Effects of Consuming Amino Acids L-Arginine, L-Citrulline (and Their Combination) as a Beverage or Powder, on Athletic and Physical Performance: A Systematic Review [mdpi.com]
- 23. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DL-Norvaline's Therapeutic Potential: A Comparative Guide for Researchers
An Objective Analysis of DL-Norvaline and its Alternatives in the Context of Arginase Inhibition and Neuroprotection
This guide provides a comprehensive comparison of this compound with other arginase inhibitors, offering researchers, scientists, and drug development professionals a critical overview of its therapeutic potential. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate an informed assessment of this compound's standing as a candidate for further investigation in neurodegenerative diseases and other conditions characterized by dysregulated arginine metabolism.
Mechanism of Action: Arginase Inhibition
This compound, and more specifically its L-enantiomer, L-norvaline, functions as a competitive inhibitor of the enzyme arginase.[1][2][3] Arginase plays a critical role in the urea cycle by converting L-arginine to ornithine and urea.[4] By inhibiting arginase, norvaline increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This leads to enhanced production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[4] Dysregulation of the arginine-NO pathway has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, cardiovascular disorders, and certain cancers.[4][5]
Comparative Analysis of Arginase Inhibitors
Several compounds have been investigated for their ability to inhibit arginase. This section provides a quantitative comparison of this compound with other notable arginase inhibitors: (S)-(2-Boronoethyl)-L-cysteine (BEC), 2(S)-amino-6-boronohexanoic acid (ABH), and Nω-hydroxy-nor-L-arginine (nor-NOHA).
| Inhibitor | Arginase Isoform(s) | Inhibition Constant (Ki) | IC50 | Reference(s) |
| L-Norvaline | Arginase I & II | Not widely reported | ~10-12 µM (murine macrophages) | [6] |
| BEC | Arginase I & II | 30 nM (human ARG2, pH 9.5), 310 nM (human ARG2, pH 7.5), 500 nM (rat ARG1) | Not widely reported | [1][5][7][8][9] |
| ABH | Arginase I & II | 8.5 nM (human ARG2, pH 9.5), 250 nM (human ARG2, pH 7.5) | Not widely reported | [2][10] |
| nor-NOHA | Arginase I & II | 51 nM (human ARG2, pH 7.5), 0.5 µM (rat liver arginase) | < 1 µM (aorta), 10-12 µM (murine macrophages) | [4][6][11][12] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as pH and the source of the enzyme.
In Vivo Efficacy: Preclinical Evidence in Alzheimer's Disease
L-norvaline has shown promising therapeutic effects in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD).[4][5][13] Chronic administration of L-norvaline has been demonstrated to:
-
Improve Cognitive Function: Treated 3xTg-AD mice exhibited significant improvements in spatial learning and memory as assessed by the Morris water maze and Y-maze spontaneous alternation tests.[5][14]
-
Reduce Amyloid-β Pathology: L-norvaline treatment led to a reduction in the levels of soluble amyloid-β (Aβ) oligomers and fibrillar plaques in the hippocampus and cortex of 3xTg-AD mice.[4][5][13]
-
Decrease Neuroinflammation: The treatment was associated with a substantial reduction in microgliosis, a hallmark of neuroinflammation in Alzheimer's disease.[4][5]
-
Enhance Synaptic Plasticity: L-norvaline treatment reversed the decline in dendritic spine density and increased the expression of neuroplasticity-related proteins in the hippocampus.[5]
While direct in vivo comparative studies of this compound and other arginase inhibitors in Alzheimer's disease models are limited, the existing data for L-norvaline provides a strong rationale for its further investigation.
Experimental Protocols
To facilitate the independent verification and replication of the findings cited in this guide, detailed methodologies for key experiments are provided below.
In Vitro Arginase Activity Assay
This protocol outlines a colorimetric method for measuring arginase activity in cell lysates or tissue homogenates.
Materials:
-
Arginase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 10 mM MnCl2)
-
L-arginine solution (substrate)
-
Urea standard solutions
-
Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold Arginase Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the arginase enzyme.[15]
-
Enzyme Activation: Pre-incubate the sample supernatant with MnCl2 in the assay buffer to activate the arginase.
-
Reaction Initiation: Add L-arginine solution to the activated sample to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-120 minutes).[16]
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric acid, phosphoric acid, and water).
-
Urea Detection: Add the colorimetric urea detection reagent to each well. Heat the plate to facilitate the color development reaction.[16]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Quantification: Determine the urea concentration in the samples by comparing the absorbance readings to a standard curve generated using urea standards. Arginase activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that produces 1 µmole of urea per minute.[17]
In Vivo Assessment of Cognitive Function: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint).
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swimming path.
Procedure:
-
Acquisition Phase (Training):
-
Mice are subjected to a series of trials over several consecutive days (e.g., 4 trials per day for 5 days).
-
In each trial, the mouse is released into the pool from one of four designated start locations.
-
The mouse must find the hidden platform to escape the water. If it fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The time taken to find the platform (escape latency) and the path length are recorded.[18][19]
-
-
Probe Trial (Memory Test):
-
24 hours after the final training session, the escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indicators of spatial memory retention.[18][20]
-
Quantification of Amyloid-β in Mouse Brain
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying Aβ levels in brain tissue.
Materials:
-
Brain tissue from experimental animals.
-
Homogenization buffer (e.g., containing guanidine-HCl for denaturation and extraction of aggregated Aβ).
-
Aβ-specific capture and detection antibodies (e.g., for Aβ40 and Aβ42).
-
Enzyme-conjugated secondary antibody.
-
Substrate solution for the enzyme (e.g., TMB).
-
Stop solution.
-
ELISA plates.
-
Plate reader.
Procedure:
-
Brain Homogenization: Homogenize the brain tissue in a buffer containing a strong denaturant like guanidine-HCl to solubilize both soluble and insoluble Aβ species.
-
Dilution and Neutralization: Dilute the homogenates to reduce the concentration of the denaturant, which can interfere with antibody binding.
-
ELISA:
-
Coat the ELISA plate with an Aβ-specific capture antibody overnight.
-
Block non-specific binding sites.
-
Add the diluted brain homogenates and incubate.
-
Add a biotinylated Aβ-specific detection antibody.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add the HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Measurement and Analysis: Read the absorbance at the appropriate wavelength. Calculate the Aβ concentration based on a standard curve generated with known amounts of synthetic Aβ peptides.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Arginine Metabolism and the Inhibitory Action of this compound.
Caption: Experimental Workflow for Assessing this compound in an Alzheimer's Mouse Model.
Conclusion and Future Directions
This compound, through its inhibitory action on arginase, presents a compelling therapeutic strategy for conditions associated with impaired nitric oxide signaling, particularly in the context of neurodegenerative diseases like Alzheimer's. The preclinical data supporting its efficacy in improving cognitive function and reducing key pathological hallmarks are promising.
However, for a comprehensive evaluation of its therapeutic potential, further research is warranted. Specifically, head-to-head in vivo studies directly comparing this compound with other potent arginase inhibitors such as BEC, ABH, and nor-NOHA in relevant disease models are crucial. Such studies will provide a clearer understanding of the relative efficacy and potential advantages of each compound. Additionally, a more thorough investigation into the pharmacokinetic and pharmacodynamic properties of this compound is necessary to optimize dosing and delivery strategies for potential clinical applications.
This guide serves as a foundational resource for researchers, providing the necessary data and protocols to build upon the existing knowledge and further elucidate the therapeutic promise of this compound.
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arginase Inhibition in Airways from Normal and Nitric Oxide Synthase 2-Knockout Mice Exposed to Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. Antihyperglycemic activity of L-norvaline and L-arginine in high-fat diet and streptozotocin-treated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arginine supplementation curbs Alzheimer’s disease pathology in animal models | EurekAlert! [eurekalert.org]
- 19. researchgate.net [researchgate.net]
- 20. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DL-Norvaline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While DL-norvaline is not classified as a hazardous material by the OSHA Hazard Communication Standard (29 CFR 1910.1200) or for transportation by the Department of Transportation (DOT), it is imperative to adhere to institutional and local regulations, which often treat all chemical waste with a high degree of caution.[1][2] This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety and regulatory compliance.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate care. In case of accidental release, sweep up the spilled solid and place it in a sealed container for disposal.[1] Following the cleanup, the spill area should be thoroughly washed.[1] Personal protective equipment, including eye shields and gloves, should be worn when handling this chemical.
Disposal Procedures: A Step-by-Step Approach
The primary principle for laboratory chemical disposal is to avoid disposing of chemicals in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3]
Step 1: Waste Determination and Segregation
All waste chemicals in a laboratory setting should initially be treated as hazardous waste.[5] Do not mix this compound with other chemical wastes unless you have confirmed their compatibility. Incompatible materials can react violently or release toxic fumes.[6] Store this compound waste in a designated, properly labeled container.
Step 2: Container and Labeling
Use a suitable, leak-proof container for collecting this compound waste; plastic is often preferred over glass.[3][7] The container must be clearly labeled with a hazardous waste tag that includes the following information:
-
Full chemical name: "this compound" (no abbreviations)[3]
-
Quantity of the waste[3]
-
Date of waste generation[3]
-
Location of origin (e.g., department, room number)[3]
-
Principal Investigator's name and contact information[3]
Step 3: Storage
Store the waste container in a designated satellite accumulation area that is near the point of generation and under the direct supervision of laboratory personnel.[6][8] Ensure the container is kept closed except when adding waste.
Step 4: Disposal Request
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[3][5] Do not transport the chemical waste yourself.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| OSHA Hazard Communication Standard (29 CFR 1910.1200) | Not considered hazardous | [1][2] |
| DOT Shipping Name | Not regulated | [1][2] |
| Recommended Personal Protective Equipment | Dust mask (type N95), Eyeshields, Gloves | |
| Accidental Release Measure | Sweep up and place in a sealed container for disposal. Wash spill area. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory.
References
- 1. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling DL-norvaline
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-norvaline, including operational and disposal plans, to foster a secure and efficient research environment. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Disposable nitrile gloves. | Prevents direct skin contact with the chemical. Gloves should be inspected for integrity before use and disposed of properly after handling. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from potential contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator with a dust cartridge may be used if dust generation is significant. | Use in a well-ventilated area to keep airborne concentrations low. Avoid breathing in dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
